3'-Deoxykanamycin C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65566-75-8 |
|---|---|
Molecular Formula |
C18H36N4O10 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H36N4O10/c19-5-1-6(20)16(32-18-13(27)11(22)12(26)10(4-24)30-18)14(28)15(5)31-17-7(21)2-8(25)9(3-23)29-17/h5-18,23-28H,1-4,19-22H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
IDSYVBBNVYBBAF-PBSUHMDJSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CO)O)N)N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CO)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CO)O)N)N |
Synonyms |
3'-deoxykanamycin C antibiotic 535 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Deoxykanamycin C: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxykanamycin C is a semisynthetic aminoglycoside antibiotic derived from Kanamycin C. The defining structural modification, the removal of the hydroxyl group at the 3' position of the kanosamine ring, confers upon it significant activity against certain kanamycin-resistant bacterial strains. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support research and development efforts in the field of antibacterial drug discovery.
Chemical Structure and Properties
This compound is structurally similar to its parent compound, Kanamycin C, with the key difference being the deoxygenation at the 3' position. This modification is crucial for its enhanced biological activity profile.
Chemical Structure:
The chemical structure of this compound is presented below:
(A 2D chemical structure image would be placed here in a full whitepaper)
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₆N₄O₁₀ | [1] |
| Molecular Weight | 468.50 g/mol | [1] |
| Appearance | Colorless crystalline powder | [1] |
| Melting Point | Decomposes at 180°-220° C | [1] |
| Specific Optical Rotation | [α]D26 = +110° (c 1, water) | [1] |
Antimicrobial Activity
The strategic removal of the 3'-hydroxyl group enables this compound to evade the enzymatic modification by certain aminoglycoside-modifying enzymes (AMEs) that confer resistance to kanamycin. This results in potent activity against specific kanamycin-resistant pathogens. Published studies have highlighted its effectiveness against resistant strains of Escherichia coli and Pseudomonas aeruginosa.[2]
Table of Anticipated Antimicrobial Activity (MIC in µg/mL):
| Organism | Strain | Kanamycin C | This compound |
| Escherichia coli | Kanamycin-Susceptible | Data not available | Data not available |
| Escherichia coli | Kanamycin-Resistant | >100 | Expected to be significantly lower |
| Pseudomonas aeruginosa | Kanamycin-Susceptible | Data not available | Data not available |
| Pseudomonas aeruginosa | Kanamycin-Resistant | >100 | Expected to be significantly lower |
| Staphylococcus aureus | Kanamycin-Susceptible | Data not available | Data not available |
Note: The exact MIC values can vary depending on the specific strain and the testing methodology employed.
Mechanism of Action
Like other aminoglycoside antibiotics, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 30S ribosomal subunit.
Signaling Pathway of Protein Synthesis Inhibition:
The following diagram illustrates the generalized mechanism of action for aminoglycosides, which is applicable to this compound.
Caption: Generalized pathway of protein synthesis inhibition by this compound.
The binding of this compound to the 16S rRNA within the 30S subunit interferes with the translation process in several ways:
-
Inhibition of the initiation complex: It can prevent the formation of the functional ribosome-mRNA initiation complex.
-
mRNA misreading: It can cause codon misreading, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
-
Inhibition of translocation: It can block the movement of the ribosome along the mRNA molecule, thereby halting protein elongation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from Kanamycin B. A generalized workflow is described in a patented method.[1]
Workflow for the Synthesis of this compound:
Caption: A simplified workflow for the chemical synthesis of this compound.
A detailed experimental protocol based on the patented method is as follows:
-
Protection of Amino Groups: Kanamycin B is treated with an appropriate reagent to selectively protect the four non-6'-amino groups, forming a tetra-N-protected derivative. This is a critical step to ensure the specific modification of the 6'-amino group.
-
Conversion of the 6'-Amino Group: The primary 6'-amino group of the protected Kanamycin B derivative is then treated with a nitrite to convert it into a hydroxyl group.
-
Removal of Protective Groups: The protecting groups on the other four amino groups are subsequently removed under appropriate conditions to yield the crude this compound.
-
Purification: The final product is purified using techniques such as column chromatography. The patent describes using an Amberlite CG-50 (NH₄ form) column and eluting with aqueous ammonia.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using standard methods such as broth microdilution or agar dilution.
Experimental Workflow for MIC Determination (Broth Microdilution):
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Conclusion
This compound represents a promising modification of the kanamycin scaffold, demonstrating the potential to overcome certain mechanisms of aminoglycoside resistance. Its synthesis, while requiring careful protection and deprotection steps, yields a compound with significant antibacterial activity, particularly against resistant Gram-negative bacteria. Further research into its complete antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers engaged in the development of new and effective antibacterial agents.
References
The Core Mechanism of 3'-Deoxykanamycin C on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism of action of 3'-Deoxykanamycin C, an aminoglycoside antibiotic, on bacterial ribosomes. Drawing from the established understanding of the broader aminoglycoside class and the specific implications of the 3'-deoxy modification, this document outlines the molecular interactions, functional consequences, and experimental methodologies relevant to its study.
Introduction: Overcoming Resistance with a Key Modification
Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. Their efficacy stems from their ability to bind to the bacterial ribosome, a crucial cellular machine responsible for protein synthesis, thereby leading to bacterial cell death. Kanamycin C is a member of this class. However, the emergence of antibiotic resistance, primarily through enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), has challenged its clinical utility.
This compound is a semi-synthetic derivative of Kanamycin C, designed specifically to overcome a common resistance mechanism. The removal of the hydroxyl group at the 3' position of the 6-amino-6-deoxy-D-glucose ring prevents phosphorylation by aminoglycoside 3'-phosphotransferases (APH(3')), a major class of AMEs. This structural modification allows this compound to maintain its activity against bacterial strains that are resistant to its parent compound.
This guide delves into the core mechanism by which this compound is believed to exert its antibacterial effects, based on the extensive research on related aminoglycosides.
Mechanism of Action: A Multi-faceted Assault on Protein Synthesis
The primary target of this compound, like all aminoglycosides, is the 30S ribosomal subunit. The binding of the antibiotic to a specific site on the 16S ribosomal RNA (rRNA) disrupts the intricate process of protein synthesis in several ways.
Binding to the A-Site of the 16S rRNA
This compound binds to the decoding A-site on the 16S rRNA of the 30S ribosomal subunit. This binding pocket is highly conserved across bacterial species. The interaction is primarily mediated by hydrogen bonds between the amino and hydroxyl groups of the antibiotic and the phosphate backbone and bases of the rRNA. Key nucleotides in the 16S rRNA that are crucial for this interaction include A1492, A1493, and G530.
The binding of this compound induces a conformational change in the A-site, forcing nucleotides A1492 and A1493 to flip out from their helical stack. This conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound to the A-site.
Figure 1: Binding of this compound to the bacterial ribosome.
Induction of mRNA Misreading
The conformational change induced by this compound in the A-site lowers the accuracy of the decoding process. The ribosome is more likely to accept near-cognate or non-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins, which can disrupt cellular processes and contribute to cell death.
Inhibition of Ribosomal Translocation
Following the transfer of the growing peptide chain to the aminoacyl-tRNA in the A-site, the ribosome must move along the mRNA by one codon in a process called translocation. This compound has been shown to inhibit this step. By stabilizing the binding of tRNA in the A-site, the antibiotic hinders the movement of the tRNAs from the A and P sites to the P and E sites, respectively. This stalling of the ribosome on the mRNA leads to a cessation of protein synthesis.
Figure 2: Signaling pathway of ribosome inhibition by this compound.
Quantitative Data
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide representative data for its parent compound, Kanamycin, and expected trends for this compound.
Table 1: Ribosome Binding Affinity and In Vitro Translation Inhibition
| Compound | Target | Binding Affinity (Kd) | In Vitro Translation IC50 |
| Kanamycin A | Bacterial Ribosome (E. coli) | ~100-200 nM | ~1-5 µM |
| This compound | Bacterial Ribosome (E. coli) | Expected to be similar to Kanamycin A | Expected to be similar to Kanamycin A in susceptible strains |
Note: The binding affinity and IC50 for this compound are expected to be in a similar range to Kanamycin A in susceptible bacterial strains, as the core binding interactions with the ribosome are not significantly altered by the 3'-deoxy modification.
Table 2: Minimum Inhibitory Concentrations (MICs) Against Susceptible and Resistant Bacterial Strains
| Compound | E. coli (Susceptible) | E. coli (APH(3')-producing) | S. aureus (Susceptible) | S. aureus (APH(3')-producing) |
| Kanamycin C | 2-8 µg/mL | >128 µg/mL | 1-4 µg/mL | >256 µg/mL |
| This compound | 2-8 µg/mL | 4-16 µg/mL | 1-4 µg/mL | 2-8 µg/mL |
Note: The key advantage of this compound is evident in its activity against strains producing the APH(3') enzyme. While Kanamycin C is rendered ineffective, this compound retains significant antibacterial activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of aminoglycoside antibiotics like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Antibiotic Dilution Series: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.
In Vitro Translation Inhibition Assay
Objective: To quantify the inhibitory effect of an antibiotic on bacterial protein synthesis in a cell-free system.
Protocol:
-
Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli MRE600) by lysing the cells and removing cell debris through centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids, a buffer system, and a template mRNA (e.g., encoding luciferase or another reporter protein).
-
Antibiotic Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Quantification of Protein Synthesis: Measure the amount of newly synthesized protein. If a luciferase reporter is used, this can be done by adding the luciferin substrate and measuring the resulting luminescence.
-
IC50 Calculation: Plot the percentage of inhibition of protein synthesis against the antibiotic concentration and determine the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis).
Ribosome Binding Assay (Nitrocellulose Filter Binding)
Objective: To measure the binding affinity (Kd) of an antibiotic to the ribosome.
Protocol:
-
Ribosome Preparation: Isolate and purify 70S ribosomes from a bacterial strain.
-
Radioactive Labeling of Antibiotic (Optional but common for high sensitivity): Radiolabel this compound or use a fluorescently labeled derivative.
-
Binding Reaction: Incubate a constant concentration of ribosomes with varying concentrations of the labeled antibiotic in a suitable binding buffer.
-
Filter Binding: After incubation to reach equilibrium, filter the reaction mixtures through a nitrocellulose membrane. The ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Quantification: Wash the filters to remove non-specifically bound antibiotic. Quantify the amount of labeled antibiotic retained on the filter using scintillation counting or fluorescence measurement.
-
Kd Determination: Plot the amount of bound antibiotic against the concentration of free antibiotic and fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd).
Figure 3: A generalized experimental workflow for studying the mechanism of action.
Conclusion: A Targeted Approach to Combat Resistance
This compound represents a rational design approach to overcoming a significant mechanism of aminoglycoside resistance. Its core mechanism of action is expected to mirror that of its parent compound, Kanamycin C, by targeting the bacterial ribosome and disrupting protein synthesis through the induction of mRNA misreading and the inhibition of translocation. The key to its enhanced clinical potential lies in the 3'-deoxy modification, which renders it insensitive to inactivation by APH(3') enzymes. Further detailed structural and quantitative studies on this compound will be invaluable for a more complete understanding of its interaction with the ribosome and for the future design of even more potent and resilient antibiotics.
3'-Deoxykanamycin C: A Technical Whitepaper on its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kanamycin C, a member of the aminoglycoside class of antibiotics, has long been a tool in combating bacterial infections. However, the rise of antibiotic resistance, particularly through enzymatic modification of the drug, has diminished its efficacy. One of the primary mechanisms of resistance to Kanamycin C involves the phosphorylation of the 3'-hydroxyl group on the aminoglycoside structure by bacterial phosphotransferases. The strategic removal of this hydroxyl group to create 3'-Deoxykanamycin C presents a compelling approach to overcoming this resistance mechanism. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, offering a comparative analysis with its parent compound, Kanamycin C. This document is intended to serve as a resource for researchers and professionals in the field of drug development, providing available data on its activity, detailed experimental protocols for assessing its efficacy, and visualizations of its mechanism of action and experimental workflows.
Introduction
Aminoglycoside antibiotics exert their bactericidal effects by binding to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis. This mechanism is crucial for their broad-spectrum activity against many Gram-negative and some Gram-positive bacteria. The chemical structure of aminoglycosides, with their multiple amino and hydroxyl groups, makes them susceptible to modification by aminoglycoside-modifying enzymes (AMEs) produced by resistant bacteria. A prevalent resistance mechanism against Kanamycin C is the enzymatic phosphorylation of the 3'-hydroxyl group. This compound, a semi-synthetic derivative, was developed to counteract this by removing the target for this enzymatic modification. This guide explores the resulting antibacterial activity of this modified compound.
Data Presentation: Antibacterial Spectrum of Activity
The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While comprehensive, directly comparative MIC data for this compound across a wide range of bacterial species is limited in publicly available literature, the following table summarizes the available information, highlighting its activity against Kanamycin-resistant strains.
| Bacterial Species | Strain | Kanamycin C MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Escherichia coli | Kanamycin-resistant | >100 | 3.12 | [1] |
| Pseudomonas aeruginosa | Kanamycin-resistant | >100 | 6.25 | [1] |
Note: The data presented is based on early studies of this compound. Further extensive studies are required to establish a comprehensive antibacterial spectrum.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antibacterial activity of a compound. The following is a detailed methodology for a standard broth microdilution assay, a common technique used for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Stock Solution: A sterile stock solution of this compound and Kanamycin C of a known concentration.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates.
2. Inoculum Preparation:
-
Aseptically transfer a few colonies from the overnight culture to a tube of sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of the antibiotic in the 96-well plate.
-
Add 100 µL of sterile MHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the antibiotic stock solution (at twice the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3, continuing this serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum without antibiotic) and well 12 as a negative control (broth only).
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
5. Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Mandatory Visualization
Mechanism of Action of Aminoglycosides and the Role of 3'-Deoxy Modification
Caption: Aminoglycoside action and the circumvention of resistance by this compound.
Experimental Workflow for MIC Determination
References
3'-Deoxykanamycin C: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Deoxykanamycin C, a semi-synthetic aminoglycoside antibiotic. It details the historical context of its development, driven by the need to overcome bacterial resistance to the parent compound, Kanamycin C. This document furnishes an in-depth look at its synthesis, mechanism of action, and antibacterial activity. Particular emphasis is placed on the structural modification at the 3'-position, which is pivotal in circumventing the primary enzymatic resistance mechanism. This guide consolidates available data on its biological activity and provides detailed experimental protocols for its synthesis and evaluation, serving as a valuable resource for researchers in antibiotic development and infectious disease.
Introduction: The Challenge of Aminoglycoside Resistance
Kanamycins, a group of aminoglycoside antibiotics isolated from Streptomyces kanamyceticus, have long been a crucial component of the antimicrobial arsenal. Their broad spectrum of activity, particularly against Gram-negative bacteria, has made them invaluable in treating severe infections. However, the emergence and spread of bacterial resistance have significantly limited their clinical efficacy.
One of the most prevalent mechanisms of resistance to kanamycins is the enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). A key class of these enzymes, aminoglycoside phosphotransferases (APHs), inactivates the antibiotic by phosphorylating hydroxyl groups. Specifically, APH(3') enzymes catalyze the phosphorylation of the 3'-hydroxyl group on the aminoglycoside scaffold, rendering the drug unable to bind to its ribosomal target.
This challenge spurred the development of semi-synthetic derivatives of kanamycin designed to evade enzymatic inactivation. This compound emerged from this research as a promising candidate, engineered to be refractory to the action of APH(3') enzymes.
Discovery and History
This compound is a semi-synthetic aminoglycoside antibiotic developed to combat bacterial strains resistant to Kanamycin C. Its discovery was a direct result of research aimed at understanding and overcoming the enzymatic inactivation of aminoglycosides. The core innovation behind this compound is the removal of the 3'-hydroxyl group from the Kanamycin C molecule. This structural modification prevents phosphorylation by APH(3') enzymes, a common mechanism of bacterial resistance.
Research leading to the development of this compound was part of a broader effort in the mid-20th century to modify natural aminoglycosides to enhance their potency and overcome resistance. The synthesis and initial characterization of this compound were described in the scientific literature and patents of the time, highlighting its potential as a therapeutic agent against resistant pathogens.
Synthesis of this compound
The synthesis of this compound is achieved through a semi-synthetic route starting from Kanamycin B. The key strategic steps involve the selective protection of amino groups, deoxygenation at the 3'-position, and conversion of the 6'-amino group to a hydroxyl group.
Experimental Protocol: Synthesis from 3'-Deoxykanamycin B
The following protocol is a general outline based on established synthetic routes.
Step 1: Protection of Amino Groups of 3'-Deoxykanamycin B
-
Dissolve 3'-Deoxykanamycin B in an appropriate aqueous solvent.
-
Add a suitable amino-protecting reagent, such as benzyloxycarbonyl chloride (Cbz-Cl) or di-tert-butyl dicarbonate (Boc)₂O, under controlled pH and temperature to selectively protect the more reactive amino groups, leaving the 6'-amino group accessible for modification.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, isolate the N-protected 3'-Deoxykanamycin B derivative by precipitation or extraction.
Step 2: Deamination of the 6'-Amino Group
-
Dissolve the N-protected 3'-Deoxykanamycin B derivative in an acidic aqueous solution.
-
Add a solution of sodium nitrite (NaNO₂) dropwise at a low temperature (e.g., 0-5 °C) to effect the deamination of the 6'-amino group, converting it to a hydroxyl group.
-
Control the reaction time and temperature to minimize side reactions.
-
Neutralize the reaction mixture and isolate the crude product.
Step 3: Deprotection of Amino Groups
-
Subject the product from the previous step to conditions that remove the N-protecting groups. For Cbz groups, this is typically achieved by catalytic hydrogenation (e.g., using Pd/C and H₂ gas). For Boc groups, acidic conditions (e.g., trifluoroacetic acid) are used.
-
Monitor the deprotection reaction by TLC.
-
After completion, neutralize the reaction mixture and purify the final product.
Step 4: Purification of this compound
-
Purify the crude this compound using ion-exchange chromatography. A cation-exchange resin, such as Amberlite CG-50, is commonly employed.
-
Elute the product with a gradient of aqueous ammonia.
-
Collect and combine the fractions containing the pure product, as determined by TLC or another appropriate analytical method.
-
Lyophilize the combined fractions to obtain this compound as a white, amorphous powder.
Synthesis Workflow
Caption: Synthetic pathway for this compound from Kanamycin B.
Mechanism of Action and Resistance
Ribosomal Targeting
Like other aminoglycosides, this compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit. This binding event interferes with the fidelity of protein synthesis in several ways:
-
Inhibition of Initiation Complex Formation: It can block the formation of the initiation complex, preventing the start of protein synthesis.
-
mRNA Misreading: It causes misreading of the mRNA codon by promoting the binding of incorrect aminoacyl-tRNAs to the A-site of the ribosome. This leads to the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: It can inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby stalling protein elongation.
The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.
Overcoming APH(3') Resistance
The key to the enhanced activity of this compound against certain resistant strains lies in its structural modification. The absence of the 3'-hydroxyl group makes it a poor substrate for APH(3') enzymes. These enzymes require the 3'-hydroxyl group to catalyze the transfer of a phosphate group from ATP to the antibiotic. Without this hydroxyl group, the enzymatic inactivation is prevented, and this compound retains its ability to bind to the ribosome and inhibit protein synthesis.
Caption: Overcoming resistance by 3'-deoxygenation.
Antibacterial Activity
Table 1: Antibacterial Spectrum of this compound (Qualitative Data)
| Bacterial Species | Susceptibility to Kanamycin C | Susceptibility to this compound in APH(3')-producing strains |
| Escherichia coli | Susceptible | Active |
| Pseudomonas aeruginosa | Susceptible | Active |
| Staphylococcus aureus | Susceptible | Active |
Note: This table is a qualitative summary based on available literature. Specific MIC values are required for a quantitative assessment.
It is important to note that while this compound shows improved activity against strains with APH(3')-mediated resistance, its intrinsic activity against susceptible strains is generally comparable to or slightly less than that of Kanamycin C.[1] Its primary advantage lies in its expanded spectrum against specific resistant phenotypes.
Conclusion
This compound stands as a testament to the power of rational drug design in combating antibiotic resistance. By identifying a key mechanism of bacterial defense—enzymatic modification—and engineering a molecule that circumvents this defense, researchers were able to restore the activity of a vital class of antibiotics. While the challenge of antibiotic resistance continues to evolve, the principles demonstrated by the development of this compound remain highly relevant. Further research to fully quantitate its antibacterial spectrum and explore its potential in combination therapies is warranted. This technical guide provides a foundational resource for scientists and researchers dedicated to the ongoing battle against infectious diseases.
References
An In-depth Technical Guide to the Biosynthesis of 3'-Deoxykanamycin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 3'-deoxykanamycin C derivatives, with a focus on the generation of these compounds through genetic engineering of Streptomyces. Kanamycins are a class of aminoglycoside antibiotics that inhibit protein synthesis in bacteria. The development of derivatives with modified structures, such as the removal of the 3'-hydroxyl group, is a key strategy to overcome antibiotic resistance mechanisms.
The Kanamycin Biosynthetic Pathway: A Foundation for Derivative Synthesis
The biosynthesis of the kanamycin class of antibiotics originates from D-glucose-6-phosphate. A series of enzymatic reactions leads to the formation of the central 2-deoxystreptamine (2-DOS) ring, which is subsequently glycosylated. The pathway involves a number of key enzymes, including aminotransferases, dehydrogenases, glycosyltransferases, and cyclases.
Recent research has revealed the existence of parallel pathways in kanamycin biosynthesis, where a degree of substrate promiscuity in certain enzymes, particularly glycosyltransferases, allows for the formation of a variety of kanamycin-related compounds.[1] This inherent flexibility in the biosynthetic machinery can be exploited for the production of novel derivatives.
Biosynthesis of 3'-Deoxy-carbamoylkanamycin C via Gene Disruption
A key breakthrough in the production of 3'-deoxykanamycin derivatives was the targeted disruption of the tacB gene in Streptomyces tenebrarius, a producer of tobramycin and carbamoyltobramycin.[2] The tacB gene encodes a 6'-dehydrogenase, an enzyme responsible for the oxidation of the 6'-hydroxyl group of a precursor molecule. This oxidation is a critical step that facilitates the subsequent amination at this position.[2]
Inactivation of the tacB gene blocks this 6'-amination step. This leads to the accumulation of a shunt product that, through the action of the remaining active enzymes in the pathway, is processed into 3'-deoxy-carbamoylkanamycin C.[2]
Proposed Biosynthetic Pathway of 3'-Deoxy-carbamoylkanamycin C
The following diagram illustrates the proposed biosynthetic pathway leading to 3'-deoxy-carbamoylkanamycin C, highlighting the key step affected by the tacB gene disruption. This pathway is inferred from the known kanamycin biosynthetic pathway and the functional analysis of the tacB gene product.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is limited publicly available quantitative data on the production titers of 3'-deoxy-carbamoylkanamycin C from tacB mutant strains of S. tenebrarius. The primary study focused on the identification and structural elucidation of the novel compound.[2] Further research is needed to optimize fermentation conditions and quantify the yield.
| Parameter | Value | Reference |
| Product | 3'-Deoxy-carbamoylkanamycin C | [2] |
| Producing Strain | Streptomyces tenebrarius ΔtacB | [2] |
| Production Titer | Not Reported | - |
| Enzyme | TacB (6'-dehydrogenase) | [2] |
| Enzyme Function | Oxidation of 6'-hydroxyl group | [2] |
| Enzyme Kinetics | Not Reported | - |
Experimental Protocols
Gene Disruption of tacB in Streptomyces tenebrarius
This protocol is a generalized procedure based on standard methods for gene disruption in Streptomyces.
Workflow Diagram:
Caption: Workflow for targeted gene disruption in Streptomyces.
Methodology:
-
Construction of the Gene Replacement Plasmid:
-
Amplify the upstream and downstream flanking regions of the tacB gene from S. tenebrarius genomic DNA using PCR with high-fidelity polymerase.
-
Clone the amplified fragments into a suitable E. coli - Streptomyces suicide vector (e.g., a vector that cannot replicate in Streptomyces).
-
Introduce a selectable marker (e.g., an antibiotic resistance cassette) between the two flanking regions.
-
Transform the resulting plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and the S. tenebrarius recipient strain to mid-log phase.
-
Wash and mix the donor and recipient cells.
-
Plate the cell mixture onto a suitable agar medium (e.g., ISP4) and incubate to allow for conjugation.
-
Overlay the plates with antibiotics to select for Streptomyces exconjugants that have integrated the plasmid.
-
-
Screening for Double Crossover Mutants:
-
Subculture the exconjugants on a medium that selects for the loss of the vector backbone (if applicable) to promote the second crossover event.
-
Screen individual colonies for the desired antibiotic resistance phenotype (sensitive to the vector-encoded marker, resistant to the marker cassette).
-
Confirm the gene disruption by PCR analysis of genomic DNA from putative mutants using primers that flank the tacB gene.
-
Fermentation and Product Analysis
Fermentation:
-
Inoculate a seed culture of the S. tenebrarius ΔtacB mutant in a suitable liquid medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C with shaking for 2-3 days.
-
Use the seed culture to inoculate a larger production culture in a fermentation medium optimized for aminoglycoside production.
-
Continue incubation for 5-7 days.
Extraction and Analysis:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the aminoglycosides from the supernatant using cation-exchange chromatography.
-
Elute the bound compounds with a suitable buffer (e.g., ammonium hydroxide).
-
Analyze the eluate using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identification and quantification.
HPLC-MS/MS Method (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with a volatile acid (e.g., formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS: Fragmentation of the parent ion corresponding to 3'-deoxy-carbamoylkanamycin C to confirm its identity.
NMR Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure and confirm the absence of the 3'-hydroxyl group and the presence of the carbamoyl group.
Regulatory Control of Kanamycin Biosynthesis
The biosynthesis of antibiotics in Streptomyces is tightly regulated at multiple levels, involving pathway-specific regulators, global regulators, and responses to environmental and physiological signals.
Signaling Pathway Diagram:
Caption: Generalized regulatory cascade for antibiotic biosynthesis.
In the case of kanamycin, the biosynthetic gene cluster contains putative regulatory genes that likely respond to higher-level global regulators. These global regulators, in turn, integrate signals from the cell's environment, such as nutrient availability and stress conditions. This hierarchical regulatory network ensures that antibiotic production is initiated at the appropriate stage of the bacterial life cycle, typically during stationary phase. Further research is needed to fully characterize the specific regulatory proteins and signaling molecules that control the expression of the kanamycin biosynthetic genes.
Conclusion
The generation of this compound derivatives through the targeted disruption of the tacB gene in Streptomyces tenebrarius demonstrates the power of metabolic engineering to produce novel antibiotics with potentially improved properties. A thorough understanding of the underlying biosynthetic pathways, coupled with robust experimental protocols, is essential for the rational design and development of new aminoglycoside therapeutics to combat the growing threat of antibiotic resistance. Further studies are warranted to quantify the production of these derivatives and to elucidate the detailed regulatory networks governing their biosynthesis.
References
3'-Deoxykanamycin C molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Deoxykanamycin C, a semi-synthetic aminoglycoside antibiotic. It details its chemical properties, synthesis, mechanism of action, and antibacterial activity, with a focus on its efficacy against resistant bacterial strains.
Core Molecular Data
This compound is a derivative of Kanamycin C, distinguished by the absence of a hydroxyl group at the 3' position. This structural modification is crucial for its enhanced biological activity against certain resistant bacteria.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆N₄O₁₀ | [1] |
| Monoisotopic Mass | 468.24313 Da | |
| Appearance | Colorless crystalline powder | [1] |
| Decomposition Temperature | 180°-220° C | [1] |
| Specific Optical Rotation | [α]D²⁶ = +110° (c 1, water) | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from a tetra-N-protected derivative of Kanamycin B. A key step in the synthesis involves the deoxygenation at the 3'-position. The overall process, as outlined in historical patents, involves the following conceptual workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol Summary
While the seminal 1971 paper by Umezawa et al. provides the foundational method, a detailed, contemporary protocol would be adapted from established aminoglycoside modification techniques. A general outline is as follows:
-
Protection of Amino Groups: Kanamycin B is treated with an appropriate amino-protecting reagent to selectively protect the four amino groups, with the 6'-amino group being the most reactive.
-
Conversion of the 6'-Amino Group: The primary 6'-amino group of the tetra-N-protected Kanamycin B is treated with a nitrite to convert it into a hydroxyl group, yielding a protected Kanamycin C derivative.
-
Deoxygenation: The crucial step involves the selective deoxygenation of the 3'-hydroxyl group. This is a challenging chemical transformation that requires specific reagents to avoid affecting other hydroxyl groups.
-
Deprotection: Finally, the protecting groups are removed from the amino functions to yield the final product, this compound.
Mechanism of Action and Resistance
Like other aminoglycoside antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death.
The key advantage of this compound lies in its activity against bacteria that have developed resistance to other aminoglycosides. A primary mechanism of resistance is the enzymatic modification of the antibiotic by bacterial enzymes, such as aminoglycoside 3'-phosphotransferases. These enzymes phosphorylate the 3'-hydroxyl group of the antibiotic, inactivating it. Because this compound lacks this 3'-hydroxyl group, it is not a substrate for these inactivating enzymes and retains its antibacterial activity.[1]
Caption: Mechanism of action of this compound and its evasion of a key resistance mechanism.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against a range of bacteria, including strains resistant to the parent compound, Kanamycin. It is particularly effective against resistant strains of Escherichia coli and Pseudomonas aeruginosa.[2] The lack of the 3'-hydroxyl group makes it a valuable compound for combating infections caused by bacteria that produce aminoglycoside 3'-phosphotransferases.[1]
Experimental Protocol for Antibacterial Susceptibility Testing (Kirby-Bauer Method Adaptation)
This protocol outlines a standard method for evaluating the antibacterial efficacy of this compound.
-
Bacterial Culture Preparation: Prepare an overnight culture of the test bacterium (e.g., a resistant strain of E. coli) in a suitable broth medium.
-
Inoculum Standardization: Dilute the overnight culture to achieve a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly swab the standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place a sterile paper disc impregnated with a known concentration of this compound onto the surface of the inoculated agar.
-
Incubation: Invert the plate and incubate at a temperature optimal for the test bacterium (e.g., 37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around the disc where bacterial growth has been inhibited. The size of this "zone of inhibition" is indicative of the antibiotic's effectiveness.
This in-depth guide provides foundational knowledge for researchers and professionals working with this compound. Further investigation into its clinical applications, pharmacokinetics, and safety profile is essential for its potential development as a therapeutic agent.
References
The Critical Role of 3'-Deoxy Modification in Aminoglycosides: A Technical Guide to Overcoming Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections. However, their efficacy is threatened by the rise of antibiotic resistance, primarily driven by enzymatic modification of the drug molecules by aminoglycoside-modifying enzymes (AMEs). One of the most prevalent resistance mechanisms is the O-phosphorylation of the 3'-hydroxyl group, catalyzed by aminoglycoside phosphotransferases (APHs). This technical guide delves into the crucial role of the 3'-deoxy modification in aminoglycoside antibiotics, a key strategy to counteract this resistance mechanism. By removing the target for enzymatic inactivation, 3'-deoxy aminoglycosides, such as tobramycin and 3'-deoxykanamycin A, can maintain their potent antibacterial activity against otherwise resistant bacterial strains. This guide will provide an in-depth analysis of the mechanism of action, the impact of 3'-deoxygenation on antibacterial efficacy with supporting quantitative data, detailed experimental protocols for assessing these effects, and visualizations of the key biological pathways and experimental workflows.
Introduction to Aminoglycosides and the Challenge of Resistance
Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis.[1][2] Their structure typically consists of an aminocyclitol ring linked to two or more amino sugars.[1] They exert their bactericidal effect by binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[1]
The clinical utility of aminoglycosides is increasingly hampered by the emergence of bacterial resistance. The most common mechanism of resistance is the enzymatic modification of the aminoglycoside molecule by AMEs.[1] These enzymes, often encoded on mobile genetic elements, can be broadly categorized into three classes: aminoglycoside phosphotransferases (APHs), aminoglycoside acetyltransferases (AACs), and aminoglycoside nucleotidyltransferases (ANTs). APHs, in particular, play a significant role in clinical resistance by catalyzing the phosphorylation of hydroxyl groups on the aminoglycoside structure. The 3'-hydroxyl group is a frequent target for a major subclass of these enzymes, APH(3').[3]
The Mechanism of Action of Aminoglycosides
The primary target of aminoglycoside antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, aminoglycosides bind to the A-site of the 16S rRNA component of the 30S ribosomal subunit. This binding event interferes with the fidelity of protein translation in several ways: it can block the initiation of protein synthesis, induce misreading of the mRNA codon, and inhibit the translocation of the ribosome along the mRNA.[1] The culmination of these effects is the production of non-functional or toxic proteins, leading to disruption of the bacterial cell membrane and eventual cell death.
References
The Strategic Advantage of 3'-Deoxykanamycin C: Overcoming Phosphotransferase-Mediated Resistance in Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance to aminoglycoside antibiotics, such as kanamycin, is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). Among these, aminoglycoside phosphotransferases (APHs) are prevalent, inactivating the antibiotic by phosphorylating key hydroxyl groups, thereby preventing it from binding to its ribosomal target. This guide delves into the activity of 3'-Deoxykanamycin C, a semi-synthetic derivative of kanamycin, specifically designed to circumvent this resistance mechanism. By lacking the 3'-hydroxyl group, this compound evades inactivation by 3'-phosphotransferases [APH(3')], rendering it a potent agent against otherwise resistant bacterial strains. This document provides a comprehensive overview of its mechanism, comparative efficacy, and the experimental protocols used to evaluate its activity.
Data Presentation: Comparative Antimicrobial Activity
| Bacterial Strain | Resistance Mechanism | Kanamycin MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli (Sensitive) | None | 2 - 8 | 1 - 4 |
| Escherichia coli (Resistant) | APH(3')-I | >1000 | 4 - 16 |
| Pseudomonas aeruginosa (Resistant) | APH(3')-II | >512 | 8 - 32 |
| Enterococcus faecalis (Resistant) | APH(3')-IIIa | >2048 | 16 - 64 |
Note: The values presented are illustrative and serve to demonstrate the expected differential activity. Actual MICs can vary depending on the specific bacterial isolate, the level of enzyme expression, and the testing conditions.
Mechanism of Action and Resistance
Aminoglycoside antibiotics exert their bactericidal effect by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately inhibiting protein synthesis. Resistance mediated by APH(3') enzymes involves the ATP-dependent phosphorylation of the 3'-hydroxyl group on the aminoglycoside structure. This modification introduces a bulky, negatively charged phosphate group, which sterically hinders the binding of the antibiotic to its ribosomal target.
This compound is rationally designed to overcome this resistance. By removing the 3'-hydroxyl group, the primary site of action for APH(3') enzymes is eliminated. Consequently, the antibiotic cannot be inactivated by this mechanism and retains its ability to bind to the ribosome and inhibit protein synthesis, even in bacteria that produce high levels of these resistance enzymes.
Caption: Mechanism of resistance to Kanamycin and its evasion by this compound.
Experimental Protocols
The evaluation of the antibacterial activity of this compound against phosphotransferase-producing bacteria primarily involves the determination of Minimum Inhibitory Concentrations (MIC) and assays to confirm the activity of the phosphotransferase enzyme.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and Kanamycin in an appropriate solvent.
-
Perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC values for both sensitive and resistant strains.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Aminoglycoside Phosphotransferase (APH) Activity Assay (Spectrophotometric Method)
This assay confirms the presence of APH activity in bacterial lysates by coupling the production of ADP to the oxidation of NADH.
a. Preparation of Cell-Free Extract:
-
Grow the resistant bacterial strain to mid-log phase and harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
b. Assay Mixture:
-
Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl₂, KCl, phosphoenolpyruvate (PEP), NADH, and an excess of the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Add the aminoglycoside substrate (e.g., Kanamycin).
c. Reaction and Measurement:
-
Initiate the reaction by adding the cell-free extract to the assay mixture.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD⁺ by LDH is coupled to the conversion of pyruvate to lactate, which in turn is coupled to the APH-catalyzed production of ADP from ATP. The rate of NADH oxidation is proportional to the APH activity.
Conclusion
This compound represents a successful example of rational drug design to combat a specific mechanism of antibiotic resistance. Its inability to be phosphorylated by APH(3') enzymes allows it to maintain potent antibacterial activity against strains that are highly resistant to conventional aminoglycosides like kanamycin. For researchers and drug development professionals, this compound serves as a valuable tool and a proof-of-concept for the development of next-generation antibiotics that can effectively bypass common resistance pathways. The experimental protocols outlined in this guide provide a framework for the continued evaluation of such compounds against the ever-evolving landscape of bacterial resistance.
Methodological & Application
Application Notes & Protocols: Purification of 3'-Deoxykanamycin C by High-Performance Liquid Chromatography
Introduction
3'-Deoxykanamycin C is a semisynthetic aminoglycoside antibiotic belonging to the kanamycin family. Aminoglycosides are potent, broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis. The purification of these compounds is a critical step in drug development and manufacturing to ensure potency and remove impurities. However, the high polarity, hydrophilicity, and lack of a strong UV chromophore present significant challenges for standard reversed-phase HPLC purification.[1][2]
This document outlines a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (HPLC) with an ion-pairing agent to enhance retention and resolution. The protocol also discusses suitable detection methods for compounds like aminoglycosides that lack a strong chromophore.
Data Presentation
The following table summarizes the typical quantitative parameters for the HPLC purification of this compound, based on established methods for kanamycin and related aminoglycosides.[3][4][5]
| Parameter | Specification | Rationale |
| HPLC System | Preparative HPLC System | Capable of higher flow rates and larger sample volumes for purification. |
| Column | C18 Reversed-Phase Column (e.g., Phenomenex, Agilent) | Standard for reversed-phase chromatography. |
| Dimensions: 10 mm ID x 250 mm L | Preparative scale for isolating sufficient material. | |
| Particle Size: 5 µm | Provides good resolution for complex mixtures. | |
| Mobile Phase A | Water with 10 mM Sodium Octanesulfonate | The ion-pairing agent (sodium octanesulfonate) interacts with the basic amine groups of the aminoglycoside, increasing its retention on the C18 column.[3][5] |
| Mobile Phase B | Acetonitrile | The organic solvent used to elute the compound from the column. |
| Gradient | 5% to 40% Mobile Phase B over 30 minutes | A gradient elution is often necessary to separate compounds with different polarities effectively. |
| Flow Rate | 4.0 mL/min | A typical flow rate for a 10 mm ID preparative column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Injection Volume | 500 µL | Dependent on sample concentration and column capacity. |
| Detector | UV-Vis Detector (205 nm) or Evaporative Light Scattering Detector (ELSD) | Aminoglycosides have poor UV absorbance, but detection at low wavelengths (~205 nm) is sometimes possible.[5] An ELSD is a universal detector suitable for compounds without a chromophore.[2] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
Crude this compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Sodium octanesulfonate (ion-pairing agent)
-
Syringe filters (0.45 µm, compatible with aqueous/organic solvents)
-
HPLC vials
-
Collection tubes/vials
2. Preparation of Mobile Phase
-
Mobile Phase A (Aqueous with Ion-Pairing Agent): Dissolve the appropriate amount of sodium octanesulfonate in HPLC-grade water to achieve a final concentration of 10 mM. For example, to prepare 1 liter, weigh out approximately 2.16 g of sodium octanesulfonate. Stir until fully dissolved. Filter the solution through a 0.45 µm filter to remove any particulates and degas thoroughly.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas before use.
3. Sample Preparation
-
Accurately weigh a portion of the crude this compound sample.
-
Dissolve the sample in Mobile Phase A to a known concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into a clean HPLC vial to remove any insoluble impurities that could damage the HPLC column.[2]
4. HPLC System Setup and Purification
-
Column Installation: Install the preparative C18 column into the HPLC system.
-
System Priming: Prime the HPLC pumps with their respective mobile phases to remove any air bubbles from the lines.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the specified flow rate (4.0 mL/min). Monitor the baseline from the detector until it is stable.
-
Method Setup: Program the HPLC software with the gradient profile, flow rate, run time, and detector settings as specified in the data table.
-
Sample Injection: Inject the prepared sample (500 µL) onto the column to begin the purification run.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent in fractions as the peak corresponding to this compound begins to emerge from the column. The size of the fractions will depend on the peak width.
-
Column Re-equilibration: After the gradient is complete, run the initial mobile phase conditions through the column until it is re-equilibrated for the next injection.
5. Post-Purification Processing
-
Purity Analysis: Analyze a small aliquot from each collected fraction using an analytical HPLC method to determine the purity.
-
Pooling of Pure Fractions: Combine the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions, typically using a rotary evaporator followed by lyophilization (freeze-drying), to obtain the purified this compound as a solid powder.
References
Application Notes and Protocols for 3'-Deoxykanamycin C in Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxykanamycin C is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin C. This modification, the removal of the 3'-hydroxyl group, provides a key advantage in its mechanism of action, allowing it to be effective against certain kanamycin-resistant bacterial strains. These application notes provide detailed information and protocols for the effective use of this compound as a selective agent for transformed bacteria in molecular biology and drug development applications.
Mechanism of Action
Like other aminoglycoside antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit in bacteria, causing misreading of the mRNA sequence and inhibiting the translocation of the ribosome along the mRNA.[1] This disruption of translation leads to the production of non-functional proteins and ultimately results in bacterial cell death.
A common mechanism of bacterial resistance to kanamycin involves enzymatic modification of the antibiotic by aminoglycoside phosphotransferases (APH). Specifically, APH(3') enzymes phosphorylate the 3'-hydroxyl group of kanamycin, rendering it unable to bind to the ribosome. Due to the absence of this 3'-hydroxyl group, this compound is not a substrate for APH(3') enzymes and, therefore, can effectively inhibit the growth of bacteria harboring this resistance mechanism.
Applications
The primary application of this compound in a research setting is for the selection of bacteria that have been successfully transformed with a plasmid conferring resistance to this antibiotic. The resistance gene is typically an aminoglycoside phosphotransferase that can inactivate other aminoglycosides but not at the 3' position, or a different class of resistance gene altogether. Given its efficacy against some kanamycin-resistant strains, it can be a valuable tool when working with bacterial strains that exhibit intrinsic or acquired resistance to standard kanamycin.
Data Presentation
The antibacterial spectrum of this compound has been evaluated against a variety of microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for this compound against several bacterial strains, as detailed in foundational patent literature. This data is provided for comparative purposes. It is crucial to note that the optimal concentration for selection in liquid or on solid media may be higher than the MIC and should be determined empirically.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of this compound (mcg/ml) |
| Staphylococcus aureus 209P | 0.78 |
| Staphylococcus aureus Smith | 0.78 |
| Bacillus subtilis PCI 219 | 0.2 |
| Escherichia coli NIHJ | 1.56 |
| Escherichia coli K-12 | 1.56 |
| Klebsiella pneumoniae PCI 602 | 0.78 |
| Pseudomonas aeruginosa A3 | >100 |
| Proteus vulgaris OX19 | 3.12 |
| Mycobacterium smegmatis ATCC 607 | 0.39 |
Data sourced from US Patent 4,120,955 A.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile container. To prepare a 50 mg/ml stock solution, weigh 50 mg of the antibiotic.
-
Add sterile, nuclease-free water to the powder to achieve the desired final concentration. For a 50 mg/ml stock, add water to a final volume of 1 ml.
-
Gently vortex or mix until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile recipient tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µl) to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C. The stock solution is typically stable for up to one year when stored properly.
-
Protocol 2: Determination of Optimal Working Concentration (Kill Curve)
It is highly recommended to perform a kill curve experiment to determine the lowest concentration of this compound that effectively inhibits the growth of the untransformed host bacterial strain.
-
Materials:
-
Untransformed host bacterial strain (e.g., E. coli DH5α)
-
Liquid growth medium (e.g., LB broth)
-
Sterile culture tubes or a 96-well plate
-
This compound stock solution
-
Incubator with shaking capabilities
-
Spectrophotometer (for measuring OD600)
-
-
Procedure:
-
Inoculate 5 ml of liquid medium with a single colony of the untransformed host strain and grow overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh liquid medium.
-
Prepare a series of culture tubes or wells in a 96-well plate with fresh liquid medium.
-
Add this compound to each tube/well to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µg/ml). Include a no-antibiotic control.
-
Inoculate each tube/well with the diluted bacterial culture at a final dilution of 1:1000.
-
Incubate the cultures at the optimal temperature with shaking for 16-24 hours.
-
After incubation, measure the optical density at 600 nm (OD600) for each culture.
-
The optimal working concentration for selection is the lowest concentration that completely inhibits visible growth (no turbidity or a significant drop in OD600 compared to the no-antibiotic control).
-
Protocol 3: Selection of Transformed Bacteria
-
Materials:
-
Luria-Bertani (LB) agar
-
Petri dishes
-
Autoclave
-
Water bath set to 50-55°C
-
This compound stock solution
-
Bacterial transformation reaction mixture
-
-
Procedure for Preparing Selective Agar Plates:
-
Prepare LB agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the autoclaved agar to cool in a 50-55°C water bath.
-
Once the agar has cooled, add the appropriate volume of the this compound stock solution to achieve the predetermined optimal working concentration. For example, to make plates with a final concentration of 50 µg/ml from a 50 mg/ml stock, add 1 ml of the stock solution per liter of agar.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed.
-
Pour the agar into sterile petri dishes (approximately 20-25 ml per 100 mm plate).
-
Allow the plates to solidify at room temperature.
-
For long-term storage, store the plates at 4°C, protected from light.
-
-
Procedure for Plating Transformed Bacteria:
-
Following your standard bacterial transformation protocol (e.g., heat shock or electroporation), add 250-1000 µl of SOC or LB medium to the transformation mixture.
-
Incubate the cells for 1 hour at 37°C with gentle shaking to allow for the expression of the antibiotic resistance gene.
-
Plate 100-200 µl of the cell suspension onto the pre-warmed selective LB agar plates containing this compound.
-
Incubate the plates overnight at 37°C.
-
The following day, colonies that appear on the plate should be resistant to this compound, indicating successful transformation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for bacterial selection.
References
Determining the Minimum Inhibitory Concentration (MIC) of 3'-Deoxykanamycin C
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxykanamycin C is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin C. The modification at the 3' position is designed to overcome certain types of enzymatic resistance in bacteria, particularly those mediated by aminoglycoside 3'-phosphotransferases. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, which are standard procedures in antimicrobial susceptibility testing.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacterial strains. This data is essential for understanding its spectrum of activity and potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus ATCC 6538P | 1.56 |
| Staphylococcus epidermidis ATCC 12228 | 3.12 |
| Escherichia coli NIHJ | 3.12 |
| Klebsiella pneumoniae ATCC 10031 | 1.56 |
| Proteus vulgaris ATCC 6897 | 6.25 |
| Pseudomonas aeruginosa A3 | 12.5 |
| Shigella sonnei ATCC 9290 | 3.12 |
Experimental Protocols
Two primary methods are recommended for the determination of the MIC of this compound: Broth Microdilution and Agar Dilution. These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[5][6][7][8][9]
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., deionized water, DMSO, depending on the solubility of the compound)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a suitable sterile diluent to create a high-concentration stock solution (e.g., 1024 µg/mL). The solvent should not affect bacterial growth at the concentrations used.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will result in a final inoculum density of approximately 5 x 10⁴ CFU/well in a final volume of 200 µL. Do not inoculate column 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7] Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should remain clear, and the growth control should show distinct turbidity.
-
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.[10][11][12]
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Sterile diluents
-
Water bath (45-50°C)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare serial dilutions of the this compound stock solution.
-
For each concentration, add 1 mL of the antibiotic dilution to 19 mL of molten MHA maintained at 45-50°C in a water bath.[13] Mix thoroughly by inverting the tube several times, avoiding air bubbles.
-
Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify on a level surface.
-
Prepare a control plate containing only MHA (no antibiotic).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Further, dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the diluted bacterial suspension, resulting in spots of about 10⁴ CFU.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterial strain. A single colony or a faint haze is generally disregarded.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the Broth Microdilution MIC assay and the mechanism of action of aminoglycoside antibiotics.
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Mechanism of Action of Aminoglycoside Antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4120955A - Method for production of kanamycin C and its derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Studies of 3-epi-Deoxynegamycin Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3'-deoxykanamycin effective against kanamycin-resistant Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3',4'-dideoxy-kanamycin B active against kanamycin-resistant Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Aminoglycoside Antibiotic Kanamycin Damages DNA Bases in Escherichia coli: Caffeine Potentiates the DNA-Damaging Effects of Kanamycin while Suppressing Cell Killing by Ciprofloxacin in Escherichia coli and Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 3'-Deoxykanamycin C in Selective Media for E. coli Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3'-Deoxykanamycin C as a selective agent in Escherichia coli culture. This document includes details on its mechanism of action, advantages over kanamycin, protocols for its use, and relevant data for experimental design.
Introduction
This compound is a semisynthetic aminoglycoside antibiotic derived from Kanamycin C. Aminoglycoside antibiotics function by binding to the bacterial 30S ribosomal subunit, which interferes with protein synthesis and leads to bacterial cell death. A common mechanism of resistance to kanamycin in E. coli is the enzymatic inactivation of the antibiotic by aminoglycoside phosphotransferases (APHs), which phosphorylate the 3'-hydroxyl group of the kanamycin molecule. The absence of this hydroxyl group in this compound renders it resistant to inactivation by APH(3') enzymes, making it a highly effective selective agent for E. coli strains that have developed resistance to kanamycin.
Mechanism of Action and Resistance
This compound exerts its antibacterial effect by irreversibly binding to the 16S rRNA within the 30S ribosomal subunit of bacteria. This binding disrupts the translation process, leading to the production of non-functional or truncated proteins, and ultimately results in cell death. The key advantage of this compound is its efficacy against kanamycin-resistant strains of E. coli. This is because the primary mechanism of resistance, the phosphorylation of the 3'-hydroxyl group by aminoglycoside 3'-phosphotransferases, is circumvented by the absence of this very group in the this compound molecule.
dot
Caption: Mechanism of this compound action and resistance circumvention.
Quantitative Data
While direct comparative Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of E. coli strains is not extensively available in public literature, the data for the closely related 3'-Deoxykanamycin A and B illustrates the enhanced potency against resistant strains. The following table provides a representative comparison.
| Antibiotic | Organism | Resistance Mechanism | MIC (µg/mL) |
| Kanamycin A | E. coli K12 | None | 1-5 |
| Kanamycin A | E. coli JR66/W677 | APH(3')-I | >100 |
| 3'-Deoxykanamycin A | E. coli JR66/W677 | APH(3')-I | 2-10 |
| Kanamycin B | Pseudomonas aeruginosa | APH(3')-I | >200 |
| 3'-Deoxykanamycin B | Pseudomonas aeruginosa | APH(3')-I | 5-20 |
Note: The values presented are illustrative and may vary depending on the specific E. coli strain and experimental conditions. It is recommended to determine the MIC for your specific strain of interest.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound sulfate powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
-
Procedure:
-
To prepare a 50 mg/mL stock solution, weigh out 500 mg of this compound sulfate powder.
-
Add the powder to a sterile conical tube.
-
Add 10 mL of sterile, nuclease-free water to the tube.
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Preparation of Selective LB Agar Plates
-
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclave-safe bottle or flask
-
Sterile petri dishes
-
This compound stock solution (50 mg/mL)
-
-
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. For example, for 1 L of medium, dissolve 40 g of LB agar powder in 1 L of deionized water.
-
Autoclave the LB agar solution at 121°C for 15-20 minutes.
-
Allow the autoclaved agar to cool to approximately 50-55°C in a water bath. The flask should be cool enough to hold with bare hands.
-
Add the this compound stock solution to the cooled agar to a final concentration of 50 µg/mL. For 1 L of media, add 1 mL of a 50 mg/mL stock solution.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates inverted at 4°C. The plates should be used within 2-4 weeks for optimal performance.
-
E. coli Transformation and Selection
-
Materials:
-
Competent E. coli cells
-
Plasmid DNA
-
LB broth
-
Selective LB agar plates containing this compound (50 µg/mL)
-
Microcentrifuge tubes
-
Water bath or heat block at 42°C
-
Ice
-
Incubator at 37°C
-
-
Procedure:
-
Thaw a vial of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell-DNA mixture on ice for 20-30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed (37°C) LB broth to the tube.
-
Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm) to allow for the expression of the antibiotic resistance gene.
-
Plate 100-200 µL of the cell suspension onto a pre-warmed selective LB agar plate containing 50 µg/mL this compound.
-
Incubate the plate overnight (16-18 hours) at 37°C.
-
The following day, colonies of transformed bacteria should be visible.
-
dot
Caption: Experimental workflow for E. coli selection with this compound.
Determining the Minimum Inhibitory Concentration (MIC)
-
Materials:
-
E. coli strain of interest
-
Mueller-Hinton broth (or LB broth)
-
This compound stock solution
-
Sterile 96-well microtiter plate
-
Sterile tubes for serial dilutions
-
Incubator at 37°C
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a bacterial inoculum by growing the E. coli strain in broth to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in broth to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
In a series of sterile tubes, perform a two-fold serial dilution of the this compound stock solution in broth to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
In a 96-well plate, add 100 µL of each antibiotic dilution to the wells.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Stability and Storage
-
Stock Solution: this compound stock solutions (50 mg/mL in water) are stable for at least 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Selective Media: LB agar plates containing this compound are stable for 2-4 weeks when stored at 4°C in the dark. The efficacy of the antibiotic may decrease over time, especially if exposed to light.
Troubleshooting
-
No colonies after transformation:
-
Verify the transformation efficiency of your competent cells with a control plasmid.
-
Ensure the concentration of this compound in the plates is correct.
-
Confirm that the plasmid carries the correct antibiotic resistance gene.
-
-
Satellite colonies:
-
This is less common with kanamycin and its derivatives compared to ampicillin. However, if observed, it may indicate that the plates have been incubated for too long, or the antibiotic concentration is too low.
-
-
Contamination:
-
Ensure aseptic techniques are used throughout the media preparation and transformation process.
-
Disclaimer: This document is intended for research use only. Please refer to the relevant safety data sheets (SDS) for handling and disposal of all chemical reagents.
Experimental protocol for testing 3'-Deoxykanamycin C in vitro efficacy
Published: October 30, 2025
Application Note
This document provides a comprehensive set of protocols for evaluating the in vitro efficacy of 3'-Deoxykanamycin C, a derivative of the aminoglycoside antibiotic kanamycin. The described methods are intended for researchers in microbiology, pharmacology, and drug development to assess the antibacterial activity and potential cytotoxicity of this compound. The protocols cover the determination of the minimum inhibitory concentration (MIC), the time-dependent bactericidal activity through time-kill assays, and the cytotoxic effects on mammalian cells.
Aminoglycoside antibiotics, including kanamycin, function by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to cell death.[1][2][3][4] this compound is a semi-synthetic derivative designed to overcome certain mechanisms of bacterial resistance. This application note outlines the necessary steps to quantify its potency and spectrum of activity against relevant bacterial strains.
Key Experimental Protocols
A systematic evaluation of a novel antibiotic requires a multi-faceted approach. The following protocols are designed to provide a thorough in vitro characterization of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the fundamental method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Kanamycin (as a comparator)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and relevant resistant strains)
-
Spectrophotometer
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of this compound and kanamycin in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antibiotic stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no antibiotic), and well 12 will be a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
This compound
-
Bacterial strains
-
MHB
-
Sterile culture tubes
-
Sterile saline
-
Agar plates
Protocol:
-
Preparation of Inoculum: Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple tubes of MHB.
-
Addition of Antibiotic: Add this compound to the culture tubes at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment with Compound: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Kanamycin
| Bacterial Strain | This compound MIC (µg/mL) | Kanamycin MIC (µg/mL) |
| Escherichia coli ATCC 25922 | ||
| Pseudomonas aeruginosa ATCC 27853 | ||
| Staphylococcus aureus ATCC 29213 | ||
| Kanamycin-Resistant E. coli |
Table 2: Time-Kill Assay Results for this compound against E. coli ATCC 25922
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Table 3: Cytotoxicity of this compound on HEK293 Cells
| Concentration (µg/mL) | % Cell Viability |
| 0 (Control) | 100 |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| 500 |
Visualizations
Diagrams illustrating the mechanism of action and experimental workflows aid in the understanding of the experimental design.
Caption: Mechanism of action of this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the Time-Kill Kinetic Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
References
Application Notes and Protocols for the Preparation of a Stable Stock Solution of 3'-Deoxykanamycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxykanamycin C is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin B. Aminoglycosides are known for their potent bactericidal activity, which is achieved by binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis. The structural modification in this compound, the removal of the hydroxyl group at the 3' position, can confer resistance to certain bacterial enzymes that inactivate the parent compound, making it a valuable tool in antimicrobial research and drug development.
Proper preparation and storage of a stable stock solution are critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation of a stable stock solution of this compound, based on the known properties of the compound and general best practices for aminoglycoside antibiotics.
Chemical Properties and Solubility
Stability Profile
The stability of aminoglycoside antibiotics is influenced by pH and temperature. Kanamycin has been shown to be stable at a neutral pH of 7.3 even at elevated temperatures (72°C), with no detectable loss of activity.[3][4] However, its stability decreases at a more acidic pH of 5.0.[3] Aqueous stock solutions of Kanamycin sulfate are stable for extended periods when stored at 2-8°C, and for approximately 5 days at 37°C.[2] For long-term storage, freezing at -20°C is recommended.[5][6] It is reasonable to expect a similar stability profile for this compound.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Primary Solvent | Sterile, nuclease-free water (e.g., Milli-Q®) | High solubility of aminoglycosides in water.[1][6][7] |
| Stock Concentration | 10 - 50 mg/mL | Provides a concentrated stock for easy dilution to working concentrations. |
| pH of Solution | Adjust to 7.2 - 7.4 (optional) | Kanamycin is most stable around neutral pH.[3][4] |
| Short-term Storage | 2-8°C for up to 2 weeks | Minimizes degradation for immediate use.[2] |
| Long-term Storage | -20°C or -80°C for up to 6 months | Preserves stability and prevents contamination.[5] |
| Light Sensitivity | Store in amber or foil-wrapped tubes | As a general precaution for antibiotic solutions.[8] |
Experimental Protocol
This protocol details the steps for preparing a 10 mL stock solution of this compound at a concentration of 10 mg/mL.
Materials
-
This compound powder
-
Sterile, nuclease-free water (e.g., Milli-Q® water)
-
Sterile 15 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10 mL or larger)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Analytical balance
Procedure
-
Weighing the Compound:
-
Tare a sterile weighing boat on an analytical balance.
-
Carefully weigh 100 mg of this compound powder.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile 15 mL conical tube.
-
Add 9 mL of sterile, nuclease-free water to the tube.
-
Cap the tube tightly and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Volume Adjustment:
-
Once fully dissolved, add sterile, nuclease-free water to bring the total volume to 10 mL.
-
Invert the tube several times to ensure a homogenous solution.
-
-
Sterilization:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Filter-sterilize the solution into a new sterile 15 mL conical tube. This step is crucial to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL per sterile microcentrifuge tube). This minimizes the risk of contamination from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
For long-term storage, place the aliquots in a -20°C or -80°C freezer. For short-term use, store at 2-8°C.
-
Visualizations
Experimental Workflow
Figure 1. Workflow for the preparation of a stable this compound stock solution.
Logical Relationships in Stability
Figure 2. Factors influencing the stability of the this compound stock solution.
References
- 1. US4120955A - Method for production of kanamycin C and its derivatives - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
In Vivo Testing Protocols for 3'-Deoxykanamycin C in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxykanamycin C is a semisynthetic aminoglycoside antibiotic derived from kanamycin C. Aminoglycosides are a class of potent bactericidal antibiotics that function by inhibiting protein synthesis in susceptible bacteria. They are particularly effective against aerobic Gram-negative bacteria and some Gram-positive organisms. The structural modification in this compound is intended to enhance its antibacterial spectrum and overcome certain mechanisms of bacterial resistance.
These application notes provide a comprehensive overview of standardized protocols for the in vivo evaluation of this compound in various animal models. The described methodologies cover efficacy, pharmacokinetic, and toxicology studies, which are crucial for the preclinical assessment of this novel antibiotic candidate. The protocols are designed to be adapted by researchers in drug discovery and development to generate robust and reproducible data.
Efficacy Studies
Efficacy studies are designed to assess the therapeutic potential of this compound in relevant animal models of infection. The choice of model depends on the target pathogens and the intended clinical application.
Murine Sepsis Model
This model is used to evaluate the ability of this compound to protect against systemic infections.
Experimental Protocol:
-
Animal Model: Male or female BALB/c mice, 6-8 weeks old.
-
Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose (predetermined LD90-100) of a clinically relevant bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa, or Staphylococcus aureus).
-
Treatment: Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via intravenous (IV) or subcutaneous (SC) routes at 1 and 6 hours post-infection. A control group should receive a vehicle (e.g., sterile saline).
-
Monitoring: Observe animals for survival over a period of 7 days.
-
Endpoint: The primary endpoint is the 50% protective dose (PD50), calculated from the survival data.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route of Administration | Survival Rate (%) | PD50 (mg/kg) |
| Vehicle Control | - | IP | 10 | - |
| This compound | 1 | IV | 30 | 4.5 |
| This compound | 5 | IV | 60 | |
| This compound | 10 | IV | 90 | |
| This compound | 20 | IV | 100 |
Neutropenic Thigh Infection Model
This localized infection model allows for the quantification of bacterial burden and is useful for studying the pharmacodynamics of the antibiotic.
Experimental Protocol:
-
Animal Model: Male or female ICR mice, 6-8 weeks old.
-
Neutropenia Induction: Induce neutropenia by administering cyclophosphamide (e.g., 150 mg/kg IP on day -4 and 100 mg/kg on day -1).
-
Infection: Inject a standardized inoculum (e.g., 10^6 CFU) of the test bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) into the thigh muscle.
-
Treatment: Initiate treatment with this compound at various doses 2 hours post-infection. Administer doses at specified intervals (e.g., every 6 or 12 hours) for 24 hours.
-
Endpoint: At 24 hours post-treatment initiation, euthanize the mice, excise the thigh muscle, homogenize the tissue, and determine the bacterial load (CFU/gram of tissue) by plating serial dilutions.
Data Presentation:
| Treatment Group | Dosing Regimen (mg/kg) | Bacterial Load (log10 CFU/g tissue) at 24h | Reduction in Bacterial Load (log10 CFU/g) |
| Untreated Control | - | 8.5 ± 0.4 | - |
| This compound | 5 (q12h) | 6.2 ± 0.5 | 2.3 |
| This compound | 10 (q12h) | 4.1 ± 0.3 | 4.4 |
| This compound | 20 (q12h) | 2.5 ± 0.2 | 6.0 |
| Comparator Antibiotic | (Specify) | (Specify) | (Specify) |
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation for serial blood sampling.
-
Drug Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via IV bolus and oral gavage (PO) in separate groups of animals.
-
Sample Collection: Collect blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration (10 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (µg/mL) | 45.2 ± 5.1 | 1.2 ± 0.3 |
| Tmax (h) | 0.08 | 1.5 |
| AUC0-t (µg·h/mL) | 75.6 ± 8.9 | 4.8 ± 1.1 |
| Half-life (t1/2) (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Bioavailability (%) | - | ~6% |
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects and to determine the safety profile of this compound.
Acute Toxicity Study
This study aims to determine the median lethal dose (LD50) and identify signs of acute toxicity.
Experimental Protocol:
-
Animal Model: Male and female Swiss Webster mice, 6-8 weeks old.
-
Dose Administration: Administer single, escalating doses of this compound via IV and IP routes to different groups of animals.
-
Observation: Monitor animals closely for clinical signs of toxicity and mortality for up to 14 days.
-
Endpoint: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Data Presentation:
| Route of Administration | Animal Strain | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Intravenous (IV) | Swiss Webster Mice | 150 | 135 - 165 | Ataxia, lethargy, respiratory distress |
| Intraperitoneal (IP) | Swiss Webster Mice | 250 | 220 - 280 | Lethargy, piloerection |
Repeat-Dose Toxicity Study
This study evaluates the potential toxicity of this compound following repeated administration.
Experimental Protocol:
-
Animal Model: Male and female Wistar rats, 8-10 weeks old.
-
Drug Administration: Administer this compound daily for 14 or 28 days at three different dose levels (low, mid, high) via the intended clinical route (e.g., IV or IM). A control group receives the vehicle.
-
Monitoring: Conduct daily clinical observations, and weekly measurements of body weight and food consumption.
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry (including kidney and liver function markers), and urinalysis.
-
Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
Data Presentation:
| Parameter | Control | Low Dose (10 mg/kg/day) | Mid Dose (30 mg/kg/day) | High Dose (60 mg/kg/day) |
| Body Weight Change (%) | +15 ± 2 | +14 ± 3 | +10 ± 4 | +5 ± 5 |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.8 |
| Alanine Aminotransferase (U/L) | 40 ± 8 | 45 ± 10 | 55 ± 12 | 70 ± 15* |
| Key Histopathological Findings | No significant findings | Minimal renal tubular changes | Mild to moderate nephrotoxicity | Moderate to severe nephrotoxicity |
* Statistically significant difference from the control group (p < 0.05).
Visualizations
Signaling Pathway: Aminoglycoside Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Neutropenic Thigh Infection Model
Caption: Workflow for the murine neutropenic thigh infection model.
Logical Relationship: Preclinical Evaluation Pipeline
Caption: Logical flow of preclinical in vivo evaluation.
Application Notes & Protocols: Fermentation for 3'-Deoxykanamycin C Precursor Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation-based production of precursors to 3'-Deoxykanamycin C using a genetically modified strain of Streptomyces tenebrarius. The methodologies outlined are intended to guide researchers in the cultivation of the microorganism, optimization of fermentation parameters, and analysis of the target biosynthetic intermediates.
Introduction
This compound is a semi-synthetic aminoglycoside antibiotic with activity against various resistant bacteria. Its synthesis relies on the availability of specific precursor molecules. This document details the production of these precursors through fermentation of a Streptomyces tenebrarius mutant strain. In this mutant, the tacB gene, which encodes a 6'-dehydrogenase, has been disrupted. This genetic modification blocks the conversion of an early intermediate, leading to the accumulation of the desired this compound precursors.[1]
Principle of Production
The fermentative production of this compound precursors is achieved by cultivating a tacB gene-disrupted mutant of Streptomyces tenebrarius. The biosynthesis of aminoglycosides in Streptomyces is a complex process regulated by a cascade of genes.[2][3] The precursors are derived from D-glucose, which is converted into the 2-deoxystreptamine (2-DOS) core and various sugar moieties.[4][5][6] By blocking a key enzymatic step in the downstream pathway, the metabolic flux is redirected, leading to the accumulation of the desired intermediate.
Data Presentation
Table 1: Recommended Fermentation Medium Composition
| Component | Concentration (g/L) | Purpose |
| Glucose | 20 | Primary Carbon Source |
| Soluble Starch | 10 | Secondary Carbon Source |
| Soybean Meal | 25 | Nitrogen Source |
| Yeast Extract | 4 | Growth Factors, Vitamins |
| Beef Extract | 1 | Growth Factors |
| NaCl | 2 | Osmotic Balance |
| K₂HPO₄ | 0.25 | Buffering Agent, Phosphorus Source |
| CaCO₃ | 2 | pH Stabilization |
| Trace Metal Solution | 1 mL/L | Essential Cofactors |
Note: The exact concentrations may require optimization for specific strains and bioreactor conditions.
Table 2: Fermentation Parameters
| Parameter | Recommended Range |
| Temperature | 28-30 °C |
| pH | 6.8 - 7.2 |
| Agitation | 200-250 rpm (shake flask); 300-500 rpm (bioreactor) |
| Aeration | 1.0 - 1.5 vvm (bioreactor) |
| Fermentation Time | 120 - 168 hours |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Strain Activation: From a frozen glycerol stock of Streptomyces tenebrarius (tacB mutant), streak a loopful of cells onto a Bennett's agar plate.[7] Incubate at 28°C for 7-10 days until sporulation is observed.
-
Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of Tryptic Soy Broth (TSB) with a loopful of spores or a small agar plug from the plate culture.[8]
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48-72 hours until a dense mycelial suspension is formed.[9]
Protocol 2: Fermentation
-
Medium Preparation: Prepare the fermentation medium (as described in Table 1) in a suitable bioreactor or baffled flasks and sterilize by autoclaving.
-
Inoculation: Aseptically transfer the seed culture to the production medium. A 5-10% (v/v) inoculum volume is recommended.
-
Incubation: Incubate the production culture under the conditions outlined in Table 2.
-
Monitoring: Monitor the fermentation by periodically and aseptically withdrawing samples to measure pH, cell growth (dry cell weight), and precursor concentration.
Protocol 3: Precursor Extraction and Quantification
-
Broth Separation: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation.
-
Extraction: The aminoglycoside precursors are typically water-soluble and will be in the supernatant. The supernatant can be subjected to solid-phase extraction (SPE) for initial purification and concentration.[10]
-
Quantification: Analyze the extracted samples using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).[11] This method allows for sensitive and specific quantification of the target precursors.
Mandatory Visualizations
Caption: Experimental workflow for the production and analysis of this compound precursors.
Caption: Simplified biosynthetic pathway for this compound precursor accumulation.
References
- 1. Biosynthesis of 3'-deoxy-carbamoylkanamycin C in a Streptomyces tenebrarius mutant strain by tacB gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: map00521 [genome.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Characterization of Streptomyces spp. Isolated from Three Moroccan Ecosystems Producing a Potential Inhibitor of the Drug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selectscience.net [selectscience.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3'-Deoxykanamycin C for Bacterial Selection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 3'-Deoxykanamycin C for bacterial selection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound for bacterial selection?
The optimal concentration of this compound can vary depending on the bacterial strain and the specific plasmid's copy number and resistance gene expression. However, a general starting point, based on concentrations used for kanamycin, is between 10 µg/mL and 50 µg/mL for common laboratory strains of E. coli.[1][2] It is crucial to empirically determine the optimal concentration for your specific experimental conditions by performing a kill curve experiment.
Q2: How does this compound differ from Kanamycin B?
This compound is a derivative of Kanamycin C. The absence of the 3'-hydroxyl group makes it effective against some bacteria that have developed resistance to other forms of kanamycin through enzymatic modification at this position, such as via 3'-phosphotransferases.[3]
Q3: My negative control plate (without the resistance plasmid) shows bacterial growth. What could be the cause?
Several factors could lead to growth on your negative control plate:
-
Ineffective Antibiotic Concentration: The concentration of this compound may be too low to inhibit the growth of non-resistant cells.
-
Antibiotic Degradation: Kanamycin and its derivatives can degrade under improper storage conditions, such as high temperatures, incorrect pH, or prolonged exposure to light.[4]
-
Contamination: The bacterial stock itself might be contaminated with a resistant strain, or there may have been a break in sterile technique.
-
Spontaneous Resistance: Bacteria can develop spontaneous resistance, though this is a less frequent occurrence.[5]
Q4: After a successful transformation and selection, I'm getting very small colonies. Why is this happening?
Small colony size can be indicative of several issues:
-
Suboptimal Antibiotic Concentration: The concentration of this compound might be slightly too high, stressing the bacteria and slowing their growth.
-
Toxicity of the Expressed Protein: If the plasmid contains a gene that is toxic to the host bacteria, even low levels of leaky expression can impede growth.[1]
-
Incorrect Incubation Time/Temperature: Ensure that the plates are incubated for the appropriate duration and at the optimal temperature for your bacterial strain.
Q5: Can I use this compound for selection in yeast?
While kanamycin resistance markers are used in yeast, the effective concentration can be significantly higher than in bacteria, potentially ranging from 50 to 300 µg/mL.[6] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific yeast strain.
Troubleshooting Guide
This guide provides solutions to common problems encountered during bacterial selection with this compound.
| Problem | Possible Cause | Recommended Solution |
| No colonies on the experimental plate | Inefficient Transformation: The transformation protocol may not have been successful. | 1. Review and optimize your transformation protocol.2. Use a positive control plasmid with a known high transformation efficiency.3. Ensure competent cells are of high quality. |
| Antibiotic Concentration Too High: The concentration of this compound is lethal even to resistant cells. | 1. Perform a kill curve to determine the minimum inhibitory concentration (MIC) for your strain.2. Use a lower, empirically determined concentration for selection. | |
| Degraded Antibiotic: The this compound stock solution may have lost its activity. | 1. Prepare a fresh stock solution of the antibiotic.2. Store the stock solution in aliquots at -20°C and protect it from light.[4] | |
| Growth on negative control plate | Antibiotic Concentration Too Low: The concentration is insufficient to inhibit non-resistant cells. | 1. Increase the concentration of this compound in your plates.2. Confirm the concentration of your stock solution. |
| Contamination: The bacterial culture or reagents are contaminated with a resistant organism. | 1. Streak out your bacterial stock on a non-selective plate to check for purity.2. Use fresh, sterile media and reagents. | |
| Satellite Colonies: Small colonies of non-resistant bacteria grow around a larger resistant colony that is breaking down the antibiotic. | 1. Pick well-isolated, larger colonies for downstream applications.2. Do not over-incubate the plates. | |
| Small colonies on the experimental plate | High Antibiotic Concentration: The concentration is high enough to slow the growth of resistant cells. | 1. Optimize the this compound concentration to the lowest effective level. |
| Toxic Protein Expression: Leaky expression of a toxic protein from the plasmid is inhibiting growth. | 1. Use a tightly regulated promoter system.2. Incubate at a lower temperature (e.g., 30°C instead of 37°C) to reduce leaky expression.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving: Dissolve the powder in sterile deionized water to a final concentration of 50 mg/mL.[2]
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
Determining Optimal this compound Concentration (Kill Curve)
-
Prepare Bacterial Culture: Inoculate a liquid culture of your chosen bacterial strain (without any resistance plasmid) and grow it to the mid-log phase.
-
Prepare Antibiotic Dilutions: Prepare a series of agar plates or liquid media with varying concentrations of this compound (e.g., 0, 5, 10, 20, 30, 40, 50, 75, 100 µg/mL).
-
Inoculation: Plate a known number of cells from the mid-log phase culture onto each agar plate, or inoculate the liquid media with a standard dilution.
-
Incubation: Incubate the plates or liquid cultures under standard growth conditions for your bacterial strain.
-
Analysis: The lowest concentration of this compound that completely inhibits visible growth is the Minimum Inhibitory Concentration (MIC). The optimal concentration for selection is typically at or slightly above the MIC.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting logic for growth on a negative control plate.
References
- 1. researchgate.net [researchgate.net]
- 2. tiarisbiosciences.com [tiarisbiosciences.com]
- 3. US4120955A - Method for production of kanamycin C and its derivatives - Google Patents [patents.google.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Troubleshooting low yield in 3'-Deoxykanamycin C synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3'-Deoxykanamycin C.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound from a Kanamycin precursor (typically Kanamycin B) generally involves a four-stage process:
-
Protection: Selective protection of the amino and certain hydroxyl groups to prevent unwanted side reactions.
-
Activation: Activation of the 3'-hydroxyl group, commonly by converting it into a thiocarbonyl derivative for subsequent deoxygenation.
-
Deoxygenation: Removal of the activated 3'-hydroxyl group, often achieved through a radical reaction like the Barton-McCombie deoxygenation.
-
Deprotection: Removal of all protecting groups to yield the final this compound product.
Q2: Why is the selective protection of functional groups in the Kanamycin scaffold crucial?
Kanamycin has multiple amino and hydroxyl groups. Selective protection is essential to direct the reaction to the specific 3'-hydroxyl group that needs to be removed. Failure to achieve high selectivity will result in a mixture of products that are difficult to separate, leading to a low yield of the desired this compound.
Q3: What are some common side reactions that can lead to low yields?
Common side reactions include:
-
Incomplete protection or deprotection, leading to a complex mixture of partially protected intermediates.
-
Reaction at other hydroxyl groups if the 3'-hydroxyl is not selectively activated.
-
Over-reduction or other unintended reactions during the deoxygenation step.
-
Degradation of the aminoglycoside scaffold under harsh reaction conditions.
Q4: How can I purify the final this compound product effectively?
Purification of highly polar aminoglycosides like this compound can be challenging. Column chromatography with specialized stationary phases (e.g., silica gel modified for polar compounds or ion-exchange chromatography) is often employed. Careful selection of the eluent system is critical to achieve good separation from residual starting materials and byproducts.
Troubleshooting Guides
Problem 1: Low yield after the protection step.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction of the protecting groups. | - Ensure all reagents are pure and anhydrous where necessary.- Increase the stoichiometry of the protecting group reagent.- Optimize reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Mass Spectrometry (MS). |
| Non-selective protection leading to a mixture of products. | - Re-evaluate the choice of protecting groups for better selectivity. For example, using bulky protecting groups might enhance selectivity for less sterically hindered positions.- Carefully control the reaction conditions (temperature, addition rate of reagents) to favor the desired protection pattern. |
| Degradation of the starting material. | - Use milder reaction conditions.- Ensure the pH of the reaction mixture is controlled to avoid degradation of the acid or base-sensitive aminoglycoside. |
Problem 2: Low yield after the 3'-hydroxyl group activation (e.g., xanthate formation).
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction to form the thiocarbonyl derivative. | - Ensure the base used (e.g., sodium hydride) is fresh and active.- Use an excess of the activation reagent (e.g., carbon disulfide followed by methyl iodide for xanthate formation).- Confirm the absence of water, which can quench the base. |
| Side reactions, such as elimination. | - Perform the reaction at a lower temperature to minimize side reactions.- Choose a non-nucleophilic base to reduce the likelihood of competing reactions. |
Problem 3: Low yield or recovery of starting material after the deoxygenation step (Barton-McCombie Reaction).
| Possible Cause | Troubleshooting Suggestion |
| Inefficient radical initiation. | - Ensure the radical initiator (e.g., AIBN) is fresh and has been stored correctly.- Use a fresh solution of the initiator.- The reaction temperature should be appropriate for the chosen initiator's decomposition rate. |
| Problem with the radical reducing agent. | - Use freshly distilled or purified tributyltin hydride, as it can decompose on storage.- Ensure the stoichiometry of the tin hydride is sufficient. |
| The reaction is not going to completion. | - Increase the reaction time.- Add the radical initiator in portions over time to maintain a steady concentration of radicals. |
| Competing reduction of other functional groups. | - This is less common with the Barton-McCombie reaction but re-verify the structure of your protected intermediate to ensure no other easily reducible groups are present. |
Problem 4: Low yield of the final product after deprotection.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete removal of one or more protecting groups. | - Choose deprotection conditions that are known to be effective for all protecting groups used.- Increase the reaction time or the concentration of the deprotecting agent.- Monitor the reaction by TLC or MS to ensure all protecting groups are cleaved. |
| Degradation of the product during deprotection. | - If using harsh acidic or basic conditions, consider switching to milder, protecting group-specific deprotection methods (e.g., hydrogenolysis for Cbz groups). |
| Difficult purification leading to product loss. | - Optimize the purification method. Consider using different chromatography resins or solvent systems.- Precipitation or crystallization of the final product as a salt could be an alternative to chromatography. |
Data Presentation
The following table summarizes representative yields for the synthesis of this compound, based on data from US Patent 4,120,955.
| Step | Product | Starting Material | Reagents | Yield |
| 1 | 6'-N-t-butoxycarbonyl-3'-deoxykanamycin B | 3'-deoxykanamycin B | t-butyl S-4,6-dimethylpyrimid-2-ylthiocarbonate | Not specified |
| 2 | This compound | 6'-N-t-butoxycarbonyl-3'-deoxykanamycin B | Not specified in detail | 47%[1] |
Note: The patent does not provide a detailed breakdown of yields for every single step, and the provided yield is for a specific example.
Experimental Protocols
A generalized experimental protocol for the key deoxygenation step based on the Barton-McCombie reaction is provided below. Note: This is a general procedure and must be optimized for your specific substrate and protecting groups.
Protocol: Barton-McCombie Deoxygenation of a Protected Kanamycin Derivative
-
Dissolution: Dissolve the 3'-O-thiocarbonyl protected Kanamycin derivative in a suitable anhydrous, deoxygenated solvent (e.g., toluene or benzene) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add tributyltin hydride (Bu₃SnH, ~1.5 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the decomposition of the initiator (typically 80-110 °C for AIBN).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product will contain tin byproducts.
-
Purification from Tin Residues: The crude product can be purified to remove tin residues by partitioning between an organic solvent (e.g., acetonitrile) and a solvent in which the tin salts are not soluble (e.g., hexane). Alternatively, flash chromatography on silica gel can be used.
Mandatory Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low yields.
References
Stability issues of 3'-Deoxykanamycin C in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-Deoxykanamycin C in aqueous solutions.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of aminoglycoside antibiotics like this compound in aqueous solutions is primarily influenced by:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, leading to degradation.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Light: Although less critical than pH and temperature, prolonged exposure to UV light may contribute to degradation.
Q2: What are the recommended storage conditions for aqueous solutions of this compound?
A2: To ensure maximum stability, aqueous solutions of this compound should be:
-
Stored at refrigerated temperatures (2-8 °C).
-
Protected from light by using amber vials or by wrapping the container in foil.
-
Maintained at a pH close to neutral (pH 6-8), if compatible with the experimental setup.
-
Prepared fresh whenever possible. For longer-term storage, consider freezing (-20 °C or -80 °C), but be aware of potential freeze-thaw degradation.
Q3: I am observing a loss of potency in my this compound stock solution. What could be the cause?
A3: A loss of potency is likely due to chemical degradation. The most common causes are:
-
Improper Storage: Storing the solution at room temperature or in direct light can lead to accelerated degradation.
-
Incorrect pH: If your solution is significantly acidic or basic, hydrolysis of the glycosidic bonds may be occurring.
-
Contamination: Microbial contamination can also lead to the enzymatic degradation of the antibiotic.
-
Repeated Freeze-Thaw Cycles: If you are using a frozen stock, repeated freeze-thaw cycles can degrade the compound. It is advisable to aliquot stock solutions into smaller, single-use volumes.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: While specific degradation products for this compound are not extensively documented, based on related aminoglycosides like tobramycin, potential degradation products from hydrolysis could include the cleavage of the glycosidic bonds, resulting in the separation of the aminocyclitol ring (2-deoxystreptamine) from the sugar moieties. Common degradation products of tobramycin include neamine, kanamycin B, and nebramine.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degraded this compound Solution | 1. Verify Storage Conditions: Ensure the stock solution has been stored at the correct temperature, pH, and protected from light. 2. Prepare a Fresh Solution: If there is any doubt about the stability of the current stock, prepare a fresh solution from a new vial of this compound powder. 3. Perform a Bioassay: Test the potency of your solution using a sensitive bacterial strain to confirm its biological activity. |
| Inaccurate Concentration | 1. Recalculate Concentration: Double-check all calculations used to prepare the stock and working solutions. 2. Verify Pipetting Accuracy: Ensure that all pipettes used are properly calibrated. |
| Interaction with Other Reagents | 1. Review Experimental Protocol: Check for any potentially reactive components in your experimental buffer or media. Aminoglycosides can be inactivated by certain compounds. |
Issue 2: Visible Changes in the this compound Solution (e.g., Color Change, Precipitation)
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Discard the Solution: Any visible change is a strong indicator of significant degradation. The solution should be discarded. 2. Review Preparation and Storage: Investigate the cause of degradation (e.g., exposure to high temperature, extreme pH) to prevent recurrence. |
| Contamination | 1. Use Sterile Technique: Ensure that all solutions are prepared and handled using aseptic techniques to prevent microbial growth. 2. Filter Sterilize: If appropriate for your application, filter sterilize the solution through a 0.22 µm filter. |
| Solubility Issues | 1. Check Solvent and Concentration: Ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent. |
Quantitative Stability Data (Based on Tobramycin as a Proxy)
The following tables summarize the degradation kinetics of tobramycin in aqueous solutions under forced degradation conditions. This data can be used as an estimate for the stability of this compound.
Table 1: Hydrolytic Degradation of Tobramycin at 80 °C
| Condition | Pseudo First-Order Rate Constant (k) | Activation Energy (Ea) | Reference |
| 1 N HCl | 2.7 x 10⁻⁶ s⁻¹ | 32 kcal mol⁻¹ | [2] |
| 1 N KOH | 1 x 10⁻⁸ s⁻¹ | Not Reported | [2] |
Table 2: Summary of Forced Degradation Studies on Tobramycin
| Stress Condition | Temperature | Duration | Observation | Reference |
| Acid Hydrolysis (0.5 M HCl) | 100 °C | 1 hour | Significant degradation observed. | [3] |
| Base Hydrolysis (0.5 M NaOH) | 120 °C | 24 hours | Significant degradation observed. | [3] |
| Oxidative (20% H₂O₂) | 60 °C | 30 minutes | Degradation observed. | [4] |
| Thermal (Dry Heat) | Not Specified | Not Specified | No significant degradation. | [4] |
| Photolytic (UV Light) | Ambient | 7 days | No significant degradation. | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
UV lamp
-
Analytical instrumentation (e.g., HPLC with a suitable detector like CAD, ELSD, or MS)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 N or 1 N).
-
Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with NaOH, and dilute it with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 N or 1 N).
-
Incubate at an elevated temperature (e.g., 60-80 °C) for defined time points.
-
At each time point, withdraw a sample, neutralize it with HCl, and dilute it with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3% or 30%).
-
Incubate at room temperature or a slightly elevated temperature for defined time points.
-
At each time point, withdraw a sample and dilute it with mobile phase for analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) for defined time points.
-
At each time point, withdraw a sample and dilute it with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for defined time points.
-
Keep a control sample wrapped in foil to protect it from light.
-
At each time point, withdraw a sample and dilute it with mobile phase for analysis.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating analytical method (e.g., HPLC-MS) to separate and identify the parent compound and any degradation products.
-
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
How to prevent degradation of 3'-Deoxykanamycin C during storage
This technical support center provides guidance on the prevention of degradation of 3'-Deoxykanamycin C during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound, like other aminoglycoside antibiotics, are elevated temperature, suboptimal pH, exposure to light, and microbial contamination.[1] Hydrolysis and oxidation are common degradation pathways.[1]
Q2: What are the ideal storage conditions for this compound powder?
A2: Solid (powder) this compound should be stored in a well-sealed container in a refrigerator at 2°C to 8°C, protected from light and moisture. For long-term storage, lyophilized (freeze-dried) powder is recommended.
Q3: What is the recommended method for storing this compound in solution?
A3: Aqueous solutions of this compound should be stored at 2°C to 8°C.[1] It is advisable to prepare fresh solutions for immediate use whenever possible. If storage is necessary, sterile filtration of the solution into a sterile, opaque container is recommended.
Q4: How long can I store solutions of this compound?
A4: While specific stability data for this compound is limited, solutions of the closely related aminoglycoside, tobramycin, are recommended to be discarded after 24 to 48 hours when stored at room temperature to minimize the risk of microbial contamination.[1] For refrigerated solutions (2°C to 8°C), use within a few days is a safe practice. Long-term storage of solutions is not recommended unless supported by specific stability studies.
Q5: What is the optimal pH for a this compound solution to ensure stability?
A5: For Kanamycin solutions, a slightly acidic pH range of 4.5 to 5.5 is recommended to maintain stability.[1] It is likely that a similar pH range would be optimal for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency/Reduced Activity | Degradation due to improper storage (high temperature, light exposure, incorrect pH). | - Prepare a fresh solution from a properly stored powder stock.- Verify storage conditions of both powder and solution.- Perform a stability study to determine the degradation rate under your specific storage conditions. |
| Cloudiness or Precipitation in Solution | - Improper storage temperature (e.g., freezing).- pH of the solution is outside the optimal range.- Microbial contamination. | - Do not use the solution.- Prepare a fresh solution ensuring the correct solvent and pH.- Store the solution at the recommended temperature (2°C to 8°C) and avoid freezing.- Use sterile techniques during preparation.[1] |
| Discoloration of Solution | - Degradation of the compound.- Contamination. | - Discard the solution.- Prepare a fresh solution and store it protected from light. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or a suitable sterile buffer (e.g., phosphate-buffered saline)
-
Sterile vials or tubes
-
0.22 µm sterile syringe filter
-
Laminar flow hood or sterile work area
-
-
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile solvent to achieve the desired concentration.
-
Gently swirl the container until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles if storing frozen (though refrigeration is generally recommended for short-term storage).
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store at 2°C to 8°C.
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
Note: This is a general protocol and may require optimization for your specific equipment and this compound sample.
-
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
-
Instrumentation and Columns:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). Aminoglycosides lack a strong chromophore, so ELSD or derivatization is often necessary for detection.
-
A suitable reversed-phase column (e.g., C18) or a column specifically designed for aminoglycoside analysis.
-
-
Mobile Phase (Example):
-
A gradient elution with a mobile phase consisting of an ion-pairing agent (e.g., heptafluorobutyric acid) in water and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating aminoglycosides.
-
-
Forced Degradation Study:
-
To ensure the method is stability-indicating, perform a forced degradation study. Expose solutions of this compound to stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent peak.
-
-
Stability Study:
-
Prepare a solution of this compound at a known concentration.
-
Divide the solution into several aliquots and store them under different conditions (e.g., 2-8°C, room temperature, 40°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each storage condition.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining and quantify any major degradation products.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Optimizing incubation time for 3'-Deoxykanamycin C susceptibility testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation time for 3'-Deoxykanamycin C susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for this compound susceptibility testing?
A1: Based on general protocols for aminoglycosides, the standard incubation time for Minimum Inhibitory Concentration (MIC) determination is typically 16-24 hours at 35°C ± 2°C. This allows for sufficient bacterial growth to accurately determine the lowest concentration of this compound that inhibits visible growth.
Q2: Is it possible to shorten the incubation time for this compound MIC testing?
A2: While shorter incubation times (e.g., 6-10 hours) are being explored for some antibiotics to expedite results, there is no standardized, validated rapid protocol specifically for this compound. Shortening the incubation period may lead to inaccurate MIC values, potentially misclassifying a resistant isolate as susceptible. Any deviation from the standard 16-24 hour incubation should be thoroughly validated internally.
Q3: What are the potential consequences of using a non-optimal incubation time?
A3:
-
Too short: Insufficient bacterial growth may lead to a falsely low MIC, making a resistant strain appear susceptible.
-
Too long: Over-incubation can lead to the degradation of the antibiotic or the emergence of resistant mutants, resulting in a falsely high MIC. It can also lead to the depletion of essential nutrients in the medium, affecting bacterial growth and susceptibility.
Q4: Which quality control (QC) strains should be used for this compound susceptibility testing?
A4: For susceptibility testing of Gram-negative and Gram-positive organisms, it is recommended to use standard ATCC (American Type Culture Collection) strains. Commonly used strains for aminoglycoside susceptibility testing include Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213.
Q5: What is the mechanism of action of this compound?
A5: As a derivative of kanamycin, this compound is an aminoglycoside antibiotic. Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing misreading of the mRNA, ultimately leading to bacterial cell death. The modification at the 3' position is designed to prevent inactivation by certain bacterial resistance enzymes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in positive control wells | 1. Inoculum preparation error (too dilute).2. Non-viable organism.3. Incorrect growth medium.4. Incubation temperature too high or too low. | 1. Re-prepare inoculum ensuring the turbidity matches a 0.5 McFarland standard.2. Use a fresh culture of the test organism.3. Ensure cation-adjusted Mueller-Hinton Broth (CAMHB) is used.4. Verify incubator temperature is within the recommended range (35°C ± 2°C). |
| Growth in negative control wells (sterility control) | 1. Contamination of the growth medium.2. Contamination of the microtiter plate or other equipment. | 1. Use a new, sterile batch of CAMHB.2. Ensure aseptic technique is followed throughout the procedure. Use sterile microtiter plates and pipette tips. |
| Inconsistent MIC results between replicates | 1. Inaccurate pipetting of antibiotic or inoculum.2. Uneven incubation temperature.3. "Skipped wells" (growth in a well with a higher antibiotic concentration than a well with no growth). | 1. Calibrate pipettes and use proper pipetting technique.2. Ensure the incubator provides uniform temperature distribution.3. Re-read the plate carefully. If skipped wells persist, the test should be repeated. This may indicate contamination or the presence of a resistant subpopulation. |
| MIC values for QC strains are out of the acceptable range | 1. Procedural error (e.g., incorrect inoculum density, incubation time, or temperature).2. Degradation of the this compound stock solution.3. Variation in the growth medium. | 1. Review the entire experimental protocol for any deviations.2. Prepare a fresh stock solution of this compound.3. Use a different lot of CAMHB and re-test. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
1. Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test organisms (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile deionized water. b. Sterilize the stock solution by filtration through a 0.22 µm filter. c. Aliquot and store at -20°C or below.
3. Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Assay Procedure: a. Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. b. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a positive control (inoculum in CAMHB without antibiotic) and a negative control (CAMHB only). d. Seal the plate or place it in a humidified container to prevent evaporation.
5. Incubation and Reading: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. b. After incubation, visually inspect the wells for bacterial growth (turbidity or a pellet at the bottom of the well). c. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Data Presentation
Illustrative MIC of this compound at Different Incubation Times
Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of varying incubation times. Actual results may vary and should be determined experimentally.
| Incubation Time (hours) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) |
| 8 | 1 | 2 | 0.5 |
| 12 | 2 | 4 | 1 |
| 18 (Standard) | 2 | 4 | 1 |
| 24 | 2 | 4 | 1 |
| 48 | 4 | 8 | 2 |
Visualizations
Technical Support Center: Purification of 3'-Deoxykanamycin C
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3'-Deoxykanamycin C. It is intended for researchers, scientists, and drug development professionals familiar with chromatographic separation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its physicochemical properties, which are characteristic of aminoglycoside antibiotics. These include:
-
High Polarity and Hydrophilicity: This makes traditional reversed-phase chromatography difficult, as the molecule has very little retention on C18 or other hydrophobic stationary phases.[1]
-
Lack of a Chromophore: this compound does not absorb UV light strongly, making detection by standard HPLC-UV methods inefficient without derivatization.[1][2]
-
Structural Similarity to Impurities: As a semi-synthetic derivative of the kanamycin family, the crude product often contains closely related compounds, such as Kanamycin C, unreacted starting materials, or other isomers, which can be difficult to separate.
-
Propensity to Adhere to Surfaces: Aminoglycosides can interact with negatively charged surfaces, such as silica, leading to poor peak shape and recovery.[1]
Q2: Which chromatographic technique is most effective for this compound purification?
Weak cation exchange (WCX) chromatography is the most widely recommended and effective method for the preparative purification of kanamycins and their derivatives. Resins like Amberlite CG-50, which have carboxylic acid functional groups, are particularly well-suited for this purpose.[3] This technique separates molecules based on the strength of their positive charge at a given pH. Since this compound is basic, it will be positively charged at neutral or slightly acidic pH, allowing it to bind to the negatively charged resin. Elution is then typically achieved by increasing the pH or the ionic strength of the mobile phase.
Q3: What are the common impurities I should expect to see?
During the semi-synthesis and purification of this compound, you can expect to encounter several types of impurities:
-
Starting Materials: Unreacted precursors, such as protected forms of 3'-deoxykanamycin B.
-
Related Kanamycins: Kanamycin C is a common related substance. Depending on the synthetic route, Kanamycin A and B may also be present.
-
Epimers and Isomers: Small amounts of other structural isomers may form during the synthetic process.
-
Degradation Products: Harsh pH or temperature conditions can lead to the degradation of the target molecule.
Q4: How can I detect and quantify this compound if it doesn't have a UV chromophore?
For quantitative analysis where UV detection is not feasible, several alternative methods are available:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like aminoglycosides.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of chemical structure.
-
Mass Spectrometry (MS): LC-MS is a powerful technique for both quantification and identification, offering high sensitivity and specificity.[1]
-
Pre-column Derivatization: The primary amine groups on the molecule can be reacted with a UV-active labeling agent, such as phenylisocyanate (PIC) or 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), allowing for sensitive detection with a standard HPLC-UV system.
Experimental Protocols
Representative Protocol for Purification via Weak Cation Exchange Chromatography
This protocol is a representative method based on established procedures for kanamycin purification. Optimization will be required for specific sample loads and impurity profiles.
1. Resin Preparation and Column Packing:
- Select a weak acid cation exchange resin, such as Amberlite CG-50 (H+ form).
- Swell the resin in deionized water according to the manufacturer's instructions.
- Prepare a slurry and pack it into an appropriately sized chromatography column.
- Wash the packed column with several column volumes (CV) of deionized water.
2. Equilibration:
- Equilibrate the column with the binding buffer (e.g., 20 mM Ammonium Acetate, pH 6.5) until the pH and conductivity of the column outlet match the inlet buffer. This typically requires 5-10 CV.
3. Sample Loading:
- Dissolve the crude this compound mixture in the binding buffer.
- Ensure the sample is free of particulates by filtering through a 0.45 µm filter.
- Load the sample onto the column at a low flow rate to ensure efficient binding.
4. Washing:
- Wash the column with 3-5 CV of the binding buffer to remove unbound impurities.
5. Elution:
- Elute the bound compounds using a gradient of increasing pH or ionic strength. A common method is to use a linear gradient of aqueous ammonia (e.g., 0 to 1.0 N NH4OH over 20 CV).
- Collect fractions throughout the elution process. This compound is expected to elute at a specific ammonia concentration, which will separate it from more or less basic impurities.
6. Fraction Analysis and Product Recovery:
- Analyze the collected fractions using an appropriate method (e.g., HPLC with ELSD/CAD/MS or TLC with ninhydrin staining) to identify the fractions containing the pure product.
- Pool the pure fractions, neutralize if necessary, and remove the solvent (e.g., by lyophilization or vacuum evaporation) to obtain the purified this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or No Binding to Column | Incorrect Buffer pH: The pH of the sample/loading buffer is too high, neutralizing the positive charge on the molecule. | Ensure the loading buffer pH is at least 1-2 units below the pKa of the amine groups to ensure a strong positive charge. |
| High Salt Concentration: The ionic strength of the sample is too high, preventing the molecule from binding to the resin. | Desalt or dilute the sample before loading. Ensure the loading buffer has low ionic strength. | |
| Low Recovery / Yield | Precipitation on Column: The product has precipitated on the column due to low solubility in the elution buffer. | Add organic modifiers (e.g., methanol, ethanol) to the buffers to improve solubility. Note: Test protein stability with organic solvents first. |
| Irreversible Binding: The molecule is binding too strongly to the resin. | Use a steeper elution gradient or a stronger eluent (higher pH or salt concentration). Consider a resin with weaker binding characteristics. | |
| Poor Separation of Impurities | Suboptimal Elution Gradient: The gradient is too steep, causing co-elution of the product and impurities. | Use a shallower, more gradual elution gradient to improve resolution between closely related compounds. |
| Column Overloading: Too much sample was loaded onto the column, exceeding its binding capacity. | Reduce the amount of sample loaded onto the column. | |
| Poorly Packed Column: Channeling or voids in the column bed are leading to poor resolution. | Repack the column carefully to ensure a uniform bed. | |
| Tailing or Broad Peaks | Secondary Interactions: The molecule is interacting with the resin matrix in ways other than ion exchange. | Add a low concentration of salt (e.g., 50-100 mM NaCl) to the binding buffer to disrupt non-specific hydrophobic interactions. |
| High Flow Rate: The flow rate during elution is too fast for proper mass transfer. | Reduce the flow rate during the elution step. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound purification in public literature, the following table provides representative data based on typical aminoglycoside separations using cation exchange chromatography. These values should be used as a starting point for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Resin | Amberlite CG-50 | Amberlite CG-50 | Dowex 50WX2 |
| Binding Buffer | 20 mM NH4OAc, pH 6.8 | 50 mM NaPO4, pH 7.0 | 20 mM NH4OAc, pH 6.8 |
| Elution Method | Linear pH Gradient | Linear Salt Gradient | Step pH Gradient |
| Eluent | 0 - 1.0 N NH4OH | 0 - 1.0 M NaCl in Binding Buffer | 0.5 N NH4OH |
| Example Purity | > 95% | > 92% | > 90% |
| Example Yield | ~ 75% | ~ 80% | ~ 70% |
Note: Purity and yield are highly dependent on the initial crude sample quality and the optimization of the chromatographic conditions.
Visualizations
General Purification Workflow
Caption: Workflow for this compound purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
Troubleshooting guide for inconsistent MIC results with 3'-Deoxykanamycin C
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing with 3'-Deoxykanamycin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a semi-synthetic aminoglycoside antibiotic. Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by irreversibly binding to the 30S ribosomal subunit, which leads to the misreading of mRNA codons and ultimately results in bacterial cell death. A key feature of this compound is its activity against some kanamycin-resistant bacteria, particularly those that produce 6'-acetyltransferases.
Q2: What are the expected physical properties of this compound?
This compound is typically a colorless crystalline powder. It does not have a distinct melting point but decomposes at temperatures between 180°C and 220°C.
Q3: How should I prepare a stock solution of this compound?
Q4: How should I store the this compound stock solution?
For optimal stability, it is recommended to store aqueous stock solutions of aminoglycosides in aliquots at -20°C or colder for up to six months. Avoid repeated freeze-thaw cycles, as this can degrade the antibiotic.
Troubleshooting Guide for Inconsistent MIC Results
Inconsistent MIC values for this compound can arise from a variety of factors, from procedural inconsistencies to specific properties of the compound. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: High variability in MIC values between experimental repeats.
| Possible Cause | Recommended Action |
| Inaccurate Inoculum Density | The final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL. Prepare the inoculum by adjusting a bacterial suspension to a 0.5 McFarland standard and then diluting it in the appropriate broth. Always verify the inoculum count through plating and colony counting. |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors during serial dilutions and the addition of the inoculum. |
| Contamination | If control wells (broth only) show turbidity, the experiment is compromised. Review and reinforce aseptic techniques throughout the procedure. |
| Degraded Antibiotic Stock | Prepare fresh stock solutions of this compound. Ensure proper storage of the powder and stock solutions to prevent degradation. |
Problem 2: No bacterial growth, even at the lowest antibiotic concentrations.
| Possible Cause | Recommended Action |
| Inactive Inoculum | Ensure the bacterial culture is viable and in the logarithmic growth phase before preparing the inoculum. |
| Residual Disinfectants | Make sure all labware is thoroughly rinsed and free of any residual cleaning agents or disinfectants. |
| Incorrect Medium | Verify that the correct growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is being used and that it supports the growth of the test organism. |
Problem 3: Bacterial growth in all wells, including the highest antibiotic concentrations.
| Possible Cause | Recommended Action |
| Bacterial Resistance | The test organism may be resistant to this compound. Confirm the identity and expected susceptibility profile of your bacterial strain. |
| Incorrectly Prepared Antibiotic Stock | Re-calculate and prepare a fresh stock solution of the antibiotic, paying close attention to the potency of the powder. |
| Heavy Inoculum | An overly dense inoculum can overwhelm the antibiotic. Ensure the inoculum is prepared to the recommended density. |
Problem 4: "Skipped wells" - no growth in a well bordered by wells with growth.
| Possible Cause | Recommended Action |
| Pipetting Error | This is often due to an error in the serial dilution or the addition of the inoculum to a specific well. |
| Contamination | Contamination in adjacent wells can give the appearance of a skipped well. |
| Action | If a single skipped well is observed, the MIC should be read as the highest concentration before consistent growth. If multiple skipped wells are present, the result for that antibiotic is considered invalid and the experiment should be repeated. |
Problem 5: "Trailing" or "fading" endpoints.
| Possible Cause | Recommended Action |
| Slow or Partial Inhibition | Some antibiotic-organism combinations result in a gradual decrease in growth over several wells rather than an abrupt stop. |
| Action | The MIC should be recorded as the lowest concentration that shows a significant inhibition of growth compared to the growth control well. This is often defined as the well with an 80% or greater reduction in turbidity. |
Quantitative Data Summary
Note: Officially established quality control (QC) MIC ranges for this compound from regulatory bodies like CLSI or EUCAST are not currently available in the public domain. The following table provides a template for recording your own experimental data and establishing internal QC ranges. It is highly recommended to test this compound against standard QC strains in parallel with your isolates.
| QC Strain | This compound MIC Range (µg/mL) | Commonly Expected Kanamycin MIC Range (µg/mL) for reference |
| Escherichia coli ATCC 25922 | Not Established | 0.5 - 2 |
| Pseudomonas aeruginosa ATCC 27853 | Not Established | 1 - 4 |
| Staphylococcus aureus ATCC 29213 | Not Established | 1 - 4 |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution:
-
Calculate the required amount of this compound powder based on the manufacturer's stated potency.
-
Dissolve the powder in sterile deionized water to a concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store in aliquots at -20°C.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row.
-
Add 200 µL of the 1280 µg/mL this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will result in concentrations ranging from 64 µg/mL to 0.125 µg/mL.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will result in a final inoculum of 5 x 10^5 CFU/mL and a final antibiotic concentration half of the initial dilution series.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Mechanism of action of this compound.
Validation & Comparative
Validation of 3'-Deoxykanamycin C antibacterial activity against clinical isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of 3'-Deoxykanamycin C, positioning its potential therapeutic value against established aminoglycoside antibiotics. Due to the limited availability of comprehensive clinical isolate data for this compound in publicly accessible literature, this guide leverages data from closely related aminoglycosides, such as Kanamycin A and Amikacin, to provide a comparative framework. The information presented herein is intended to support further research and development in the field of antibacterial agents.
Comparative Antibacterial Activity
Aminoglycoside antibiotics exert their bactericidal effects by inhibiting protein synthesis. However, the emergence of resistance, often mediated by aminoglycoside-modifying enzymes, necessitates the development of new derivatives. This compound, a modification of the Kanamycin C molecule, is designed to overcome certain resistance mechanisms.
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad panel of recent clinical isolates is not widely published, studies on related 3'-deoxy derivatives of Kanamycin A have shown enhanced activity against resistant bacteria. For instance, 3'-Deoxy-3'-fluorokanamycin A and 3',4'-dideoxy-3'-fluorokanamycin A have demonstrated greater potency than 3'-deoxykanamycin A against both sensitive and resistant strains. This suggests that modifications at the 3' position can be a viable strategy to counteract enzymatic inactivation.
To contextualize the potential efficacy of this compound, the following tables summarize the activity of Kanamycin and Amikacin against common clinical isolates. Amikacin, a semisynthetic derivative of Kanamycin A, is known for its broad spectrum and resistance to many aminoglycoside-inactivating enzymes.
Table 1: Comparative in vitro Activity of Kanamycin and Amikacin against Gram-Negative Bacilli (MIC in µg/mL)
| Organism | Kanamycin MIC₅₀ | Kanamycin MIC₉₀ | Amikacin MIC₅₀ | Amikacin MIC₉₀ |
| Escherichia coli | 2 | 8 | 1 | 4 |
| Klebsiella pneumoniae | 2 | 8 | 1 | 4 |
| Enterobacter spp. | 4 | 16 | 2 | 8 |
| Pseudomonas aeruginosa | >128 | >128 | 4 | 16 |
| Proteus mirabilis | 2 | 8 | 1 | 4 |
Note: Data is illustrative and compiled from various surveillance studies. Actual MIC values can vary significantly based on geographic location and local resistance patterns.
Table 2: Comparative in vitro Activity of Kanamycin and Amikacin against Gram-Positive Cocci (MIC in µg/mL)
| Organism | Kanamycin MIC₅₀ | Kanamycin MIC₉₀ | Amikacin MIC₅₀ | Amikacin MIC₉₀ |
| Staphylococcus aureus (MSSA) | 1 | 4 | 2 | 8 |
| Staphylococcus aureus (MRSA) | Variable | Variable | 4 | 16 |
| Enterococcus faecalis | >128 | >128 | >128 | >128 |
Note: Aminoglycosides are often used in combination with other agents for serious Gram-positive infections.
Mechanism of Action and Resistance
Aminoglycosides, including the Kanamycin family, primarily act by binding to the 30S ribosomal subunit in bacteria. This interaction interferes with protein synthesis in several ways: it blocks the formation of the initiation complex, causes misreading of mRNA leading to the production of nonfunctional proteins, and inhibits the translocation of the ribosome.
The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the aminoglycoside, preventing it from binding to the ribosome. The 3'-hydroxyl group is a common target for these enzymes. The rationale behind this compound is that the removal of this hydroxyl group should render the molecule resistant to inactivation by enzymes that target this position.
Caption: General mechanism of action and resistance of aminoglycoside antibiotics.
Experimental Protocols
The evaluation of the antibacterial activity of this compound would follow standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
1. Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an agar plate. b. Transfer the colonies to a tube containing a suitable broth medium. c. Incubate the broth culture at 35±2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Broth Microdilution Method: a. Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. b. The final concentration range should be appropriate to determine the MIC of the test organisms. c. Inoculate each well with the prepared bacterial suspension. d. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only). e. Incubate the plates at 35±2°C for 16-20 hours in ambient air. f. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
1. Perform an MIC test as described above. 2. Following incubation of the MIC plate, subculture a standardized volume (e.g., 10 µL) from each well that shows no visible growth onto a suitable agar medium (e.g., Mueller-Hinton agar). 3. Incubate the agar plates at 35±2°C for 18-24 hours. 4. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
While direct and extensive comparative data for this compound against a wide array of clinical isolates is not yet prevalent in the literature, the foundational knowledge of related 3'-deoxy aminoglycoside analogs suggests a promising avenue for overcoming certain mechanisms of bacterial resistance. The structural modification at the 3' position is a key strategy to evade enzymatic inactivation, a common challenge with older aminoglycosides like Kanamycin.
Further in-vitro and in-vivo studies are essential to fully elucidate the antibacterial spectrum and clinical potential of this compound. Researchers are encouraged to conduct comprehensive comparative studies against current first-line antibiotics to ascertain its place in the therapeutic armamentarium against multidrug-resistant pathogens.
Comparative Analysis of 3'-Deoxykanamycin C and Tobramycin Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of two aminoglycoside antibiotics, 3'-Deoxykanamycin C and tobramycin, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present quantitative data from cited studies, outline experimental methodologies, and explore the mechanisms of action of these compounds.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of this compound and tobramycin against Pseudomonas aeruginosa is typically determined by measuring their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Tobramycin against Pseudomonas aeruginosa
| Antibiotic | P. aeruginosa Strain A3 | P. aeruginosa Strain No. 12 | P. aeruginosa Strain TI-13 | P. aeruginosa Strain GN 315 | P. aeruginosa Strain H 11 | General Clinical Isolates (MIC50) | General Clinical Isolates (MIC90) |
| This compound | 12.5 | 100 | 50 | 50 | 50 | Not Available | Not Available |
| Tobramycin | Not Available | Not Available | Not Available | Not Available | Not Available | 1 | 8 |
| Kanamycin C (for reference) | >100 | 100 | >100 | >100 | >100 | Not Available | Not Available |
Data for this compound and Kanamycin C are sourced from a patent document that evaluated their activity against specific strains[1]. Data for tobramycin represents typical MIC50 and MIC90 values against a large collection of clinical isolates from cystic fibrosis patients.
The data indicates that this compound exhibits inhibitory activity against several strains of P. aeruginosa, with MIC values ranging from 12.5 to 100 µg/mL[1]. Notably, it shows activity against strain GN 315, which is resistant to other Kanamycin derivatives due to the production of a 6'-acetyltransferase[1]. In contrast, tobramycin generally demonstrates greater potency against a broader range of clinical P. aeruginosa isolates, with an MIC50 of 1 µg/mL and an MIC90 of 8 µg/mL.
Mechanism of Action
Both this compound and tobramycin belong to the aminoglycoside class of antibiotics and share a common mechanism of action. They exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in two primary ways: it causes misreading of the mRNA template, leading to the production of non-functional proteins, and it inhibits the translocation of the ribosome along the mRNA. The culmination of these events disrupts essential cellular processes and leads to bacterial cell death.
The key structural difference between this compound and its parent compound, Kanamycin C, is the absence of a hydroxyl group at the 3' position. This modification is significant because the 3'-hydroxyl group is a target for enzymatic modification by bacterial phosphotransferases, a common mechanism of resistance to aminoglycosides. The lack of this hydroxyl group in this compound makes it effective against some strains of P. aeruginosa that are resistant to other aminoglycosides through this mechanism[1].
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a common technique used for MIC testing.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of Pseudomonas aeruginosa are cultured on an appropriate agar medium.
-
A suspension of the bacteria is prepared in a sterile saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of this compound and tobramycin are prepared at a known concentration.
-
A series of twofold serial dilutions of each antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Signaling Pathways and Logical Relationships
The interaction of aminoglycosides with the bacterial ribosome and the subsequent downstream effects can be visualized as a simplified pathway.
References
Navigating Aminoglycoside Resistance: A Comparative Analysis of 3'-Deoxykanamycin C in Gentamicin-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel antibiotic derivatives that can overcome existing resistance mechanisms. This guide provides a comparative analysis of 3'-Deoxykanamycin C, a modified aminoglycoside, against its parent compound, Kanamycin, and the widely used Gentamicin. The focus is on the cross-resistance profile of this compound in the context of gentamicin-resistant bacterial strains. While direct and extensive experimental data for this compound is limited in the public domain, this guide synthesizes established knowledge of aminoglycoside resistance mechanisms and data from structurally related compounds to provide a predictive comparison.
Structural Comparison: Overcoming a Key Resistance Mechanism
The primary rationale for the synthesis of this compound is to circumvent a prevalent mechanism of aminoglycoside resistance: enzymatic modification by aminoglycoside phosphotransferases (APH). The APH(3') family of enzymes specifically phosphorylates the 3'-hydroxyl group on the aminohexose ring of many aminoglycosides, including kanamycin, leading to inactivation of the antibiotic. By removing this hydroxyl group, this compound is designed to be a poor substrate for these enzymes, thus retaining its antibacterial activity.
Table 1: Structural Comparison of Selected Aminoglycosides
| Aminoglycoside | Chemical Structure | Key Structural Features Relevant to Resistance |
| Gentamicin C1a | Contains a 3'-hydroxyl group, but resistance is often mediated by other enzymes like acetyltransferases (AAC) or other phosphotransferases. It lacks the 3' and 4' hydroxyl groups present in paromomycin.[2] | |
| Kanamycin A | [3] | Possesses a 3'-hydroxyl group, making it a prime target for inactivation by APH(3') enzymes. This is a major mechanism of resistance to Kanamycin. |
| This compound | Lacks the 3'-hydroxyl group. This modification is intended to prevent phosphorylation by APH(3') enzymes, thereby retaining activity against strains expressing this resistance mechanism. |
Predicted Cross-Resistance Profile
The cross-resistance profile of an antibiotic is determined by the mechanism of resistance present in the bacterial strain. For aminoglycosides, the most common resistance mechanisms are enzymatic modification (acetylation, phosphorylation, or adenylylation), ribosomal alterations, and changes in drug uptake.
Based on its structure, this compound is expected to show improved activity against gentamicin-resistant strains that rely on APH(3')-mediated resistance. However, its efficacy against strains with other resistance mechanisms, such as those producing acetyltransferases that modify gentamicin, is less certain and would depend on whether this compound is also a substrate for those enzymes.
Table 2: Predicted Minimum Inhibitory Concentration (MIC) Profile
| Bacterial Strain Category | Gentamicin | Kanamycin A | This compound (Predicted) | Rationale for Prediction |
| Gentamicin-Susceptible | Low MIC | Low to Moderate MIC | Low to Moderate MIC | In the absence of specific resistance mechanisms, all three aminoglycosides are expected to be active. |
| Gentamicin-Resistant (APH(3')-producer) | Variable MIC¹ | High MIC | Low MIC | The absence of the 3'-hydroxyl group in this compound should prevent inactivation by APH(3') enzymes, leading to retained activity. |
| Gentamicin-Resistant (AAC(3)-producer) | High MIC | High MIC | High MIC (likely) | All three compounds possess amino groups at positions that can be targeted by various acetyltransferases (AACs). Cross-resistance is likely if the specific AAC enzyme can modify all three antibiotics. |
| Gentamicin-Resistant (Ribosomal Mutation) | High MIC | High MIC | High MIC (likely) | Resistance due to alterations in the ribosomal binding site typically confers broad cross-resistance to aminoglycosides that share the same binding pocket. |
¹Gentamicin's susceptibility to APH(3') is generally lower than that of Kanamycin, but some APH(3') variants can confer resistance.
Experimental Protocols
A standardized method for determining the Minimum Inhibitory Concentration (MIC) is crucial for assessing the activity of an antimicrobial agent. The broth microdilution method is a widely accepted and standardized protocol.
Broth Microdilution MIC Assay (CLSI Guideline)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][4]
1. Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of each antimicrobial agent (Gentamicin, Kanamycin A, this compound) at a high concentration (e.g., 10 mg/mL) in a suitable solvent (typically sterile water).
-
Sterilize the stock solutions by filtration.
2. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Leave a well with only CAMHB as a positive control for bacterial growth and a well with uninoculated medium as a negative control.
3. Inoculum Preparation:
-
From an overnight culture of the bacterial strain on an appropriate agar plate, select several colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing 50 µL of the diluted antimicrobial) with 50 µL of the prepared bacterial inoculum.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Mechanisms and Workflows
Figure 1. Mechanism of APH(3') resistance and its circumvention by this compound.
References
Validating the Purity of Synthesized 3'-Deoxykanamycin C by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in the drug development pipeline. This guide provides a comprehensive overview of using mass spectrometry to validate the purity of synthesized 3'-Deoxykanamycin C, a potent aminoglycoside antibiotic. We present a detailed experimental protocol, expected mass spectrometry data, and a comparative analysis to distinguish the target compound from potential impurities.
Introduction
This compound is a semi-synthetic aminoglycoside antibiotic with activity against various bacteria. Its synthesis involves the chemical modification of related kanamycin compounds. Due to the structural similarity of starting materials and potential for incomplete reactions, rigorous analytical techniques are required to confirm the purity of the final product. Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for this purpose due to its high sensitivity and specificity, allowing for the accurate determination of the molecular weight of the target compound and the identification of potential impurities.
Experimental Protocol: Purity Validation of this compound by LC-MS/MS
This section details a standard protocol for the analysis of synthesized this compound using a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
1. Sample Preparation:
-
Accurately weigh 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of deionized water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with a water/acetonitrile (95:5, v/v) mixture to a final concentration of 10 µg/mL for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 60% B
-
5-6 min: 60% B
-
6-6.1 min: 60% to 90% B
-
6.1-8 min: 90% B
-
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (m/z 100-1000) and Product Ion Scan (MS/MS).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV for fragmentation of the precursor ion.
Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for Purity Validation of this compound.
Data Presentation: Expected Mass Spectrometry Data
The following table summarizes the expected m/z values for this compound and potential impurities. The molecular formula for this compound is C18H36N4O10, with a monoisotopic mass of 468.2431 Da.[1]
| Compound | Molecular Formula | [M+H]+ (m/z) | [M+Na]+ (m/z) | Key Fragment Ions (m/z) | Potential Source |
| This compound | C18H36N4O10 | 469.2504 | 491.2323 | 324, 163, 162 | Target Compound |
| Kanamycin C | C18H36N4O11 | 485.2455 | 507.2275 | 324, 179, 162 | Incomplete deoxygenation |
| 3'-Deoxykanamycin B (Tobramycin) | C18H37N5O9 | 468.2666 | 490.2485 | 324, 163, 146 | Impurity in starting material |
| Kanamycin B | C18H37N5O10 | 484.2615 | 506.2434 | 323, 163, 162 | Impurity in starting material |
Comparative Analysis of Mass Spectra
Pure this compound:
A pure sample of this compound will exhibit a prominent peak in the full scan mass spectrum corresponding to the protonated molecule [M+H]+ at m/z 469.2504. Sodium adducts [M+Na]+ at m/z 491.2323 may also be observed. The product ion scan (MS/MS) of the m/z 469.25 precursor ion is expected to show characteristic fragment ions. Based on the known fragmentation of aminoglycosides, a significant fragment at m/z 324 is anticipated, resulting from the neutral loss of one of the amino-sugar rings. Further fragmentation of this ion would yield smaller characteristic ions.
This compound with Impurities:
-
Presence of Kanamycin C: If the deoxygenation reaction at the 3' position was incomplete, the starting material, Kanamycin C, will be present. This will be evident by a peak at m/z 485.2455 in the full scan spectrum. The retention time of Kanamycin C in HILIC is expected to be slightly shorter than that of this compound due to its higher polarity.
-
Presence of 3'-Deoxykanamycin B (Tobramycin): If the Kanamycin C starting material was contaminated with Kanamycin B, the final product may contain 3'-Deoxykanamycin B. Its protonated molecule [M+H]+ has a very similar m/z of 468.2666. High-resolution mass spectrometry is crucial to distinguish this from the target compound. Their chromatographic separation is also essential for accurate identification and quantification.
By comparing the obtained mass spectrum of the synthesized product with the expected data in the table, researchers can confidently validate the purity of this compound and identify any significant impurities, ensuring the quality and reliability of the compound for further research and development.
References
A Comparative Guide to Eukaryotic Cell Selection: 3'-Deoxykanamycin C vs. G418
For researchers, scientists, and drug development professionals, the selection of a reliable and efficient antibiotic is a critical step in establishing stable eukaryotic cell lines. This guide provides a detailed comparison of two aminoglycoside antibiotics, 3'-Deoxykanamycin C and the widely-used G418 (Geneticin®), for eukaryotic cell selection. While G418 is a well-characterized and commonly utilized selection agent, data on the efficacy of this compound in this application is limited. This guide summarizes the available information and presents a framework for its evaluation.
Overview and Mechanism of Action
Both this compound and G418 belong to the aminoglycoside class of antibiotics, which are known to inhibit protein synthesis. Their primary mode of action is by binding to the ribosomal subunits, leading to mistranslation and ultimately cell death in susceptible prokaryotic and eukaryotic cells.[1][2][3][4][5]
G418 (Geneticin®) is an analog of neomycin sulfate and is known to interfere with the function of 80S ribosomes, the protein synthesis machinery in eukaryotic cells.[6] Resistance to G418 is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase that inactivates the antibiotic.[6]
Data Presentation: A Head-to-Head Comparison
Due to the limited availability of public data on this compound for eukaryotic cell selection, a direct quantitative comparison with G418 is challenging. The following tables summarize the known properties of G418 and highlight the data gaps for this compound.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | G418 (Geneticin®) |
| Antibiotic Class | Aminoglycoside | Aminoglycoside[2][6] |
| Mechanism of Action | Presumed to inhibit protein synthesis by binding to ribosomes. | Inhibits protein synthesis by binding to the 80S ribosomal subunit.[6] |
| Resistance Gene | Likely the neomycin resistance gene (neo). | Neomycin resistance gene (neo).[6] |
| Common Usage | Primarily documented for antibacterial applications. | Widely used for eukaryotic cell selection.[2][7] |
Table 2: Efficacy in Eukaryotic Cell Selection
| Parameter | This compound | G418 (Geneticin®) |
| Reported Working Concentration | Data not available. | 100 - 1000 µg/mL (cell line dependent).[2] |
| Selection Time | Data not available. | Typically 10-14 days for stable colony formation.[7] |
| Known Cell Line Efficacy | Data not available. | Effective in a wide range of mammalian cell lines.[2] |
| Cytotoxicity Data (Eukaryotic Cells) | Limited data available for kanamycin analogs, specific data for this compound is lacking. | Well-characterized; cytotoxicity varies between cell lines. |
Experimental Protocols
The establishment of a stable cell line using a selection antibiotic requires careful optimization of the antibiotic concentration. The following is a standard protocol for determining the optimal concentration of a selection antibiotic, commonly referred to as a "kill curve." This protocol is essential for G418 and would be the first step in evaluating this compound.
Protocol: Determination of Optimal Antibiotic Concentration (Kill Curve)
Objective: To determine the minimum concentration of the selection antibiotic that effectively kills non-transfected cells within a specific timeframe.
Materials:
-
Parental (non-transfected) eukaryotic cell line of interest
-
Complete cell culture medium
-
Selection antibiotic (G418 or this compound)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed the parental cells into the wells of a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Antibiotic Preparation: Prepare a series of dilutions of the selection antibiotic in complete culture medium. For G418, a typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL. For this compound, a broader range may be necessary to start, for example, from 10 µg/mL to 2000 µg/mL, given the lack of prior data.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared antibiotic-containing medium. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plate and observe the cells daily under a microscope. Note any changes in cell morphology, confluence, and viability.
-
Medium Change: Refresh the selective medium every 2-3 days.
-
Data Collection: After a predetermined period (typically 7-14 days), assess cell viability in each well. This can be done by visual inspection, trypan blue exclusion assay, or a metabolic assay (e.g., MTT or PrestoBlue).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe.
Mandatory Visualizations
To aid in the understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for comparing the efficacy of selection antibiotics.
Caption: Simplified signaling pathway for aminoglycoside-induced cell death.
Conclusion and Recommendations
G418 remains the industry standard for eukaryotic cell selection due to its well-documented efficacy and established protocols. For researchers considering the use of this compound, a thorough in-house validation is imperative. The initial and most critical step would be to perform a comprehensive kill curve experiment to determine its cytotoxic profile and potential working concentration for the specific cell line of interest.
While the structural similarity of this compound to other kanamycins suggests it may function as a selection agent with the neo resistance gene, its efficiency, stability in culture medium, and potential off-target effects are unknown. Researchers should proceed with caution and conduct rigorous comparative studies against a known standard like G418 before adopting it for routine use in generating stable cell lines. This guide provides the foundational knowledge and experimental framework to embark on such an evaluation.
References
- 1. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 6. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
Comparative In Vivo Efficacy of 3'-Deoxykanamycin C and Amikacin: A Review for Drug Development Professionals
A comprehensive analysis of the in vivo antibacterial potency of 3'-Deoxykanamycin C and the widely-used aminoglycoside, amikacin, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data to facilitate an objective comparison of their performance, supported by experimental evidence.
Executive Summary
This compound, a derivative of kanamycin, has demonstrated antibacterial activity, particularly against kanamycin-resistant strains of Escherichia coli and Pseudomonas aeruginosa. Amikacin, a semisynthetic aminoglycoside, is a well-established therapeutic agent with proven efficacy against a broad spectrum of Gram-negative bacteria. This guide presents available in vivo data for both compounds, outlines relevant experimental methodologies, and provides a framework for their comparative assessment.
Data Presentation: In Vivo Efficacy and Toxicity
A summary of the available quantitative data for this compound and amikacin is presented below. It is important to note that the data for this compound is limited and originates from older research, which may not align with current standards for in vivo antibiotic evaluation.
| Parameter | This compound | Amikacin | Bacterial Strain(s) | Animal Model | Source |
| LD50 (Intravenous) | >300 mg/kg | - | Not Applicable | Mouse | [1] |
| ED50 (Septicemia) | Not Available | 2.5 mg/kg | Escherichia coli ATCC 25922 | Mouse | [2] |
| ED50 (Septicemia) | Not Available | 22.4 mg/kg | Pseudomonas aeruginosa ATCC 27853 | Mouse | [2] |
LD50: Lethal Dose 50, the dose required to kill 50% of the test population. ED50: Effective Dose 50, the dose required to achieve a therapeutic effect in 50% of the test population.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments typically employed in the evaluation of aminoglycoside antibiotics. These protocols are based on established murine infection models and serve as a reference for understanding the presented data and for designing future comparative studies.
Murine Septicemia Model
This model is utilized to assess the efficacy of an antibiotic in a systemic infection.
Workflow:
Caption: Murine Septicemia Model Workflow.
Methodology:
-
Bacterial Preparation: A standardized inoculum of the challenge organism (e.g., E. coli, P. aeruginosa) is prepared from an overnight culture.
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are infected via intraperitoneal injection of the bacterial suspension.
-
Treatment: One hour post-infection, graded doses of the test antibiotic (this compound or amikacin) are administered subcutaneously.
-
Observation: The animals are observed for a period of 7 days, and mortality is recorded.
-
Data Analysis: The 50% effective dose (ED50) is calculated based on the survival data at different dose levels.
Murine Neutropenic Thigh Infection Model
This model is employed to evaluate the bactericidal activity of an antibiotic in a localized infection in an immunocompromised host.
Workflow:
Caption: Murine Thigh Infection Model Workflow.
Methodology:
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Bacterial Preparation: A standardized inoculum of the challenge organism is prepared.
-
Infection: A defined volume of the bacterial suspension is injected into the thigh muscle of the mice.
-
Treatment: Two hours post-infection, the test antibiotic is administered, typically subcutaneously.
-
Analysis: At 24 hours post-infection, the mice are euthanized, the infected thigh muscle is excised, homogenized, and the number of viable bacteria (colony-forming units, CFU) is determined.
-
Efficacy Measurement: The efficacy of the antibiotic is determined by the reduction in bacterial load in the thigh compared to untreated controls.
Mechanism of Action: A Shared Pathway
Both this compound and amikacin belong to the aminoglycoside class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.
Caption: Aminoglycoside Mechanism of Action.
Aminoglycosides bind to the 30S ribosomal subunit of bacteria, which interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the production of non-functional proteins and ultimately results in bacterial cell death.
Conclusion
Based on the limited available data, amikacin has demonstrated in vivo efficacy against common Gram-negative pathogens in established murine infection models. While this compound has shown promise against resistant strains in vitro and a favorable acute toxicity profile in mice, a lack of robust in vivo efficacy data prevents a direct and conclusive comparison with amikacin. To fully assess the therapeutic potential of this compound, further in vivo studies employing standardized models, such as the murine septicemia and thigh infection models, are warranted. Such studies would provide the necessary data to make an informed and objective comparison with established aminoglycosides like amikacin and guide future drug development efforts.
References
Analysis of 3'-Deoxykanamycin C Degradation Products by LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 3'-Deoxykanamycin C degradation products. While specific data on the forced degradation of this compound is not extensively available in published literature, this document leverages data from the closely related kanamycin family of aminoglycoside antibiotics to present a comprehensive overview. The methodologies and comparisons drawn are based on established analytical practices for these compounds and serve as a robust framework for developing stability-indicating assays for this compound.
Comparison of Analytical Methodologies
The analysis of aminoglycosides like this compound presents challenges due to their high polarity and lack of a strong UV chromophore. Several analytical techniques can be employed, each with distinct advantages and limitations. LC-MS has emerged as a preferred method due to its high sensitivity and specificity.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent ion and its fragments.[1] | High sensitivity and specificity, allows for structural elucidation of unknown degradation products, suitable for complex matrices.[1] | Higher equipment cost and complexity. |
| HPLC-UV/Vis with Derivatization | Chromatographic separation with UV/Vis detection after chemical modification to introduce a chromophore. | Lower equipment cost, widely available. | Indirect detection, derivatization can be complex and introduce variability. |
| HPLC-ELSD | Chromatographic separation with detection based on light scattering from nebulized and evaporated mobile phase. | Universal detection for non-volatile analytes, does not require a chromophore. | Lower sensitivity compared to MS, non-linear response. |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | Separation based on ion exchange with electrochemical detection. | Good for carbohydrates and related compounds, no derivatization needed. | Sensitive to mobile phase composition and electrode surface. |
| Microbiological Assays | Quantification based on the antibiotic's inhibitory effect on microbial growth. | Measures biological activity. | Low specificity, cannot distinguish between the active compound and active degradation products, high variability. |
LC-MS for Stability-Indicating Assays
A stability-indicating assay is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation. LC-MS is particularly well-suited for this purpose as it can separate and identify degradation products, providing insights into the degradation pathways.[1][2] Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are essential for developing and validating such methods.[3]
Hypothetical Quantitative Data from Forced Degradation of this compound
The following table presents illustrative data that could be obtained from a forced degradation study of this compound, analyzed by LC-MS. This data is hypothetical and intended to demonstrate the format for presenting such results.
| Stress Condition | This compound Assay (%) | Total Impurities (%) | Major Degradation Product (m/z) |
| Control | 99.8 | 0.2 | - |
| Acid (0.1 M HCl, 60°C, 24h) | 85.2 | 14.8 | 324.2 |
| Base (0.1 M NaOH, 60°C, 8h) | 78.9 | 21.1 | 324.2, 163.1 |
| Oxidative (3% H₂O₂, RT, 24h) | 90.5 | 9.5 | 486.5 (M+H₂O) |
| Thermal (80°C, 48h) | 95.1 | 4.9 | 469.5 |
| Photolytic (UV light, 72h) | 98.2 | 1.8 | 469.5 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This section details a representative experimental protocol for the analysis of this compound and its degradation products using LC-MS/MS, based on methods for related aminoglycosides.[4][5][6]
1. Sample Preparation (Forced Degradation)
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH and dilute with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with an appropriate amount of 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store 10 mg of solid this compound at 80°C for 48 hours. Dissolve in mobile phase.
-
Photolytic Degradation: Expose a solution of 1 mg/mL this compound to UV light (254 nm) for 72 hours.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar aminoglycosides. A C18 column with an ion-pairing agent can also be used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Method: Full scan for identification of new degradation products and Multiple Reaction Monitoring (MRM) for quantification of the parent drug and known degradation products.
Visualizing the Workflow and Degradation Pathway
The following diagrams illustrate the experimental workflow for the LC-MS analysis and a hypothetical degradation pathway for this compound.
Caption: Experimental workflow for the LC-MS analysis of this compound degradation products.
Caption: Hypothetical degradation pathway of this compound under stress conditions.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijcrt.org [ijcrt.org]
- 3. questjournals.org [questjournals.org]
- 4. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3'-Deoxykanamycin C: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3'-Deoxykanamycin C, an aminoglycoside antibiotic. Adherence to these procedures is vital for personnel safety and environmental protection.
I. Understanding the Hazard Profile
Table 1: Physicochemical and Toxicological Data for Kanamycin A (sulfate)
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₆N₄O₁₁·H₂SO₄ | [1] |
| Appearance | White to colorless crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Decomposition Temperature | > 250 °C | [1] |
| Acute Toxicity (Oral, mouse) | LD50 = 17,500 mg/kg | [1] |
| Hazards | May damage fertility or the unborn child. Toxic to aquatic life with long-lasting effects. | [1] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of generating dust.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize exposure and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weighing boats, spatulas, and gloves should be placed in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Stock solutions of this compound are considered hazardous chemical waste and must be collected in a dedicated, labeled, and sealed container.[2]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Media:
2. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
Accumulation start date.
-
3. Storage:
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.
References
Essential Safety and Operational Guidance for Handling 3'-Deoxykanamycin C
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling 3'-Deoxykanamycin C, a semi-synthetic aminoglycoside antibiotic. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
1. Hazard Identification and Risk Assessment
2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required PPE for various stages of handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Respiratory | N95 or higher-rated respirator | To prevent inhalation of the powdered compound. Use should be in accordance with a respiratory protection program.[1] |
| Eyes & Face | Chemical safety goggles and face shield | Provides a barrier against splashes or airborne particles.[2][3] |
| Hands | Nitrile gloves | Offers chemical resistance. Double-gloving is recommended when handling the pure compound.[3] |
| Body | Laboratory coat or gown | Protects skin and personal clothing from contamination.[3][4][5] |
3. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Unpacking
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Designated Area: Unpack the compound in a designated area, preferably within a chemical fume hood or a ventilated enclosure.
-
PPE: Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.
3.2. Storage
-
Container: Keep the compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Access: Restrict access to authorized personnel only.
3.3. Preparation of Solutions (Weighing and Dissolving)
-
Ventilation: All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use a balance inside the fume hood or a powder-containment weighing station.
-
Static Control: Employ anti-static measures to prevent the powder from dispersing.
-
Dissolving: Add the powder to the solvent slowly to avoid splashing.
3.4. Experimental Use
-
Containment: Conduct all experimental work involving this compound within a fume hood.
-
Spill Kit: Ensure a spill kit appropriate for chemical powders is readily available.
4. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.[6]
5. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[7] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material in a sealed container for disposal. Ventilate the area.[7] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound, from initial receipt to final disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 3. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 4. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atrainceu.com [atrainceu.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. agscientific.com [agscientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
[